Product packaging for Melitracen Hydrochloride(Cat. No.:CAS No. 10563-70-9)

Melitracen Hydrochloride

Cat. No.: B1676186
CAS No.: 10563-70-9
M. Wt: 327.9 g/mol
InChI Key: RADLXCPDUXFGFF-UHFFFAOYSA-N
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Description

Melitracen Hydrochloride (CAS 10563-70-9) is a tricyclic antidepressant (TCA) compound provided for non-clinical research use. Its primary research applications focus on its mechanism as a dual reuptake inhibitor, increasing the availability of the neurotransmitters norepinephrine and serotonin in the synaptic cleft . This mechanism is key to studying its effects on mood and anxiety pathways in experimental models. Research into this compound also explores its affinity for other receptor systems, such as histamine receptors, which contributes to a broader understanding of its side effect profile . In contemporary research, Melitracen is often investigated in combination with other agents, such as Flupentixol. Studies have shown that the Flupentixol-Melitracen combination can be effective in improving symptoms of conditions like aerophagia in adults, highlighting its potential role in psychosomatic and functional disorders . This compound is of continued interest in pharmacological research for its well-characterized tricyclic structure and multifaceted biological activity. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN B1676186 Melitracen Hydrochloride CAS No. 10563-70-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
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InChI

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RADLXCPDUXFGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl
Source PubChem
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Molecular Formula

C21H26ClN
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Related CAS

5118-29-6 (Parent)
Record name Melitracen hydrochloride [USAN:JAN]
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DSSTOX Substance ID

DTXSID7046835
Record name Melitracen hydrochloride
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Molecular Weight

327.9 g/mol
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CAS No.

10563-70-9
Record name Melitracen hydrochloride
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Record name MELITRACEN HYDROCHLORIDE
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Record name 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride
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Foundational & Exploratory

Melitracen Hydrochloride: A Technical Whitepaper on the Mechanism of Action in Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) with an established role in the management of depression and anxiety.[1][2] Its therapeutic efficacy is primarily attributed to its ability to modulate synaptic concentrations of key neurotransmitters. This technical guide provides an in-depth examination of the core mechanism of action of Melitracen, with a specific focus on its interaction with the serotonin transporter (SERT) and the subsequent inhibition of serotonin reuptake. While Melitracen is known to be a non-selective monoamine reuptake inhibitor, affecting both serotonin and norepinephrine, this document will concentrate on the serotonergic pathway.[1][3][4][5] Due to the limited availability of specific quantitative binding affinity and inhibitory concentration data for Melitracen in publicly accessible literature, this guide will detail the established general mechanism for TCAs and outline the standard experimental protocols used to characterize such compounds.

Introduction

Melitracen is a thioxanthene derivative and a member of the tricyclic antidepressant class of psychoactive compounds.[6] It is often used in combination with the antipsychotic flupentixol for the treatment of depressive states, anxiety, and psychosomatic disorders.[1] The fundamental mechanism of action of TCAs, including Melitracen, involves the blockade of neurotransmitter reuptake pumps in the presynaptic terminal.[2][3] By inhibiting the serotonin transporter (SERT), Melitracen increases the concentration and prolongs the residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4][5] This potentiation of serotonergic signaling is believed to be a key factor in its antidepressant and anxiolytic effects.

Core Mechanism of Action: Inhibition of Serotonin Reuptake

The primary pharmacological action of Melitracen on the serotonergic system is the inhibition of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. SERT is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling.

By binding to SERT, Melitracen competitively inhibits the transport of serotonin. This blockade leads to an accumulation of serotonin in the synapse, making more of the neurotransmitter available to bind to postsynaptic serotonin receptors. The sustained activation of these receptors is thought to trigger a cascade of intracellular signaling events that ultimately lead to the therapeutic effects of the drug.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for Melitracen's binding affinity (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) for the serotonin transporter. To provide a framework for understanding the expected pharmacological profile of a TCA like Melitracen, the following table structure is provided. Researchers would populate such a table with data obtained from the experimental protocols described in Section 3.

ParameterValueExperimental SystemRadioligand/SubstrateReference
Kᵢ (SERT) Data not availablee.g., Human recombinant SERT expressed in HEK293 cellse.g., [³H]Citalopram-
IC₅₀ (Serotonin Uptake) Data not availablee.g., Rat brain synaptosomese.g., [³H]Serotonin-

Key Experimental Protocols

The following sections detail the standard experimental methodologies employed to determine the binding affinity and functional inhibition of serotonin reuptake by compounds such as Melitracen.

Radioligand Binding Assay for SERT Affinity (Kᵢ)

This in vitro assay is the gold standard for determining the binding affinity of a test compound to a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Melitracen for the serotonin transporter.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.

    • Cells are lysed, and the cell membranes containing hSERT are isolated via differential centrifugation.

    • The final membrane pellet is resuspended in a suitable buffer.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand that specifically binds to SERT (e.g., [³H]Citalopram) is used.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SERT in the membrane preparation.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Unbound radioligand is washed away.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the Melitracen concentration.

    • The IC₅₀ value (the concentration of Melitracen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Serotonin Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Melitracen for serotonin uptake.

Methodology:

  • Preparation of Synaptosomes or Cells:

    • Synaptosomes: Brain tissue (e.g., from rats) is homogenized, and synaptosomes (sealed presynaptic nerve terminals) are isolated by differential centrifugation.

    • Cultured Cells: Cells endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT cells) are cultured to confluence in multi-well plates.

  • Uptake Assay:

    • Synaptosomes or cells are pre-incubated with various concentrations of this compound.

    • Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a defined period at a physiological temperature (e.g., 37°C).

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.

    • The amount of [³H]5-HT taken up by the synaptosomes or cells is determined by liquid scintillation counting of the filters or cell lysates.

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of serotonin uptake at each Melitracen concentration compared to a vehicle control.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The inhibition of serotonin reuptake by Melitracen initiates a series of downstream signaling events. The following diagrams illustrate the general signaling pathway affected by SERT inhibition and a typical experimental workflow for its characterization.

SERT_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Melitracen Melitracen SERT SERT Melitracen->SERT Inhibits 5-HT_presynaptic Serotonin SERT->5-HT_presynaptic Transports 5-HT_vesicle Serotonin Vesicle 5-HT_synapse Increased Serotonin 5-HT_vesicle->5-HT_synapse Release 5-HT_reuptake Serotonin Reuptake 5-HT_receptor Postsynaptic 5-HT Receptor 5-HT_synapse->5-HT_receptor Activates G_protein G-protein Coupling 5-HT_receptor->G_protein Second_messengers Second Messenger Cascades (e.g., cAMP, IP3/DAG) G_protein->Second_messengers Downstream_effects Downstream Cellular Effects (Gene Expression, etc.) Second_messengers->Downstream_effects

Caption: Signaling pathway of Melitracen-mediated SERT inhibition.

Experimental_Workflow_SERT_Inhibition cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Cell_Culture Cell Culture (hSERT-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Uptake_Assay Serotonin Uptake Assay (Determine IC50) Cell_Culture->Uptake_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Animal_Model Animal Model (e.g., Rodent) Synaptosome_Prep Synaptosome Preparation Animal_Model->Synaptosome_Prep Behavioral_Models Behavioral Models of Depression/Anxiety Animal_Model->Behavioral_Models Microdialysis In Vivo Microdialysis (Measure synaptic 5-HT) Animal_Model->Microdialysis ExVivo_Uptake Ex Vivo Serotonin Uptake Assay Synaptosome_Prep->ExVivo_Uptake

Caption: Experimental workflow for characterizing SERT inhibitors.

Conclusion

References

A Comprehensive Review of the Discovery and Development of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) developed by the Danish pharmaceutical company Lundbeck.[1][2] Primarily indicated for the treatment of depression and anxiety, it functions as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor.[3][4] This technical guide provides a comprehensive overview of the discovery, development, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in pharmaceutical research and development.

Discovery and Development

Melitracen was developed by Lundbeck, a company with a long history in pharmaceuticals, founded in 1915.[2] While specific details regarding the exact timeline and individual scientists behind the discovery of Melitracen are not extensively publicized, its development falls within the broader mid-20th century exploration of tricyclic compounds for the treatment of depressive disorders. It is often used in a fixed-dose combination with the antipsychotic flupentixol.[2]

Chemical Synthesis

The synthesis of this compound has been approached through various routes, with the Grignard reaction being a prominent method. A common pathway involves the reaction of a Grignard reagent with a ketone precursor.

Grignard Reaction-Based Synthesis

A widely cited method for the synthesis of Melitracen involves a Grignard reaction as a key step. The general workflow for this process is outlined below.

cluster_synthesis Grignard-Based Synthesis of Melitracen ketone 10,10-dimethylanthracene-9-ketone grignard_reaction Grignard Reaction ketone->grignard_reaction grignard_reagent 3-dimethylamino-n-propyl chloride + Mg grignard_formation Grignard Reagent Formation grignard_reagent->grignard_formation initiator Initiator (e.g., Iodine, 1,2-Dibromoethane) initiator->grignard_formation grignard_formation->grignard_reaction intermediate Melitracen Intermediate grignard_reaction->intermediate dehydration Dehydration (acidic conditions) intermediate->dehydration salt_formation Salt Formation (HCl) dehydration->salt_formation crude_product Melitracen Crude Product salt_formation->crude_product purification Purification (Crystallization) crude_product->purification final_product High-Purity Melitracen HCl purification->final_product

Figure 1: General workflow for the Grignard-based synthesis of this compound.

A detailed experimental protocol based on this workflow is as follows:

Step 1: Grignard Reagent Formation

  • In a reaction vessel, magnesium turnings are reacted with 3-dimethylamino-1-chloropropane in a suitable solvent like anhydrous ether. An initiator, such as a small amount of iodine or 1,2-dibromoethane, is often used to start the reaction.[5]

Step 2: Grignard Reaction

  • The formed Grignard reagent is then reacted with 10,10-dimethyl-9(10H)-anthracenone. This reaction leads to the formation of the tertiary alcohol intermediate.[5]

Step 3: Dehydration and Salt Formation

  • The intermediate alcohol is subsequently dehydrated under acidic conditions, typically using a strong acid like hydrochloric acid. This step also facilitates the formation of the hydrochloride salt.[5]

Step 4: Purification

  • The crude this compound is then purified, often through recrystallization from a suitable solvent system, to yield the final high-purity product.[6]

An alternative synthesis route starts from o-benzoylbenzoic acid and proceeds through seven steps: reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and salt formation.[6][7]

Mechanism of Action

This compound exerts its antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3][4] This action increases the concentration of these monoamines in the synapse, enhancing neurotransmission.

cluster_moa Mechanism of Action of Melitracen melitracen Melitracen sert Serotonin Transporter (SERT) melitracen->sert net Norepinephrine Transporter (NET) melitracen->net serotonin_reuptake Serotonin Reuptake norepinephrine_reuptake Norepinephrine Reuptake synaptic_serotonin Increased Synaptic Serotonin synaptic_norepinephrine Increased Synaptic Norepinephrine downstream Downstream Signaling & Antidepressant Effect synaptic_serotonin->downstream synaptic_norepinephrine->downstream

Figure 2: Simplified signaling pathway of Melitracen's mechanism of action.

The increased availability of serotonin and norepinephrine in the synapse leads to a cascade of downstream signaling events. Chronic administration of antidepressants that inhibit both serotonin and norepinephrine reuptake has been shown to potentially increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity.[4]

While the primary mechanism is well-established as a dual reuptake inhibitor, some evidence also suggests that Melitracen may have an affinity for other receptors, including adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall pharmacological profile and side effects.[4]

Pharmacological Profile

ParameterValue/DescriptionReference
Primary Mechanism Inhibition of Serotonin (5-HT) and Norepinephrine (NE) reuptake[3][4]
Secondary Actions Potential affinity for adrenergic, histaminergic, and cholinergic receptors[4]

Pharmacokinetics

Pharmacokinetic data for Melitracen monotherapy is limited in the available literature. However, a bioequivalence study of a fixed-dose combination tablet containing 10 mg of Melitracen and 0.5 mg of flupentixol provides some insight into its pharmacokinetic profile in humans.[8]

ParameterFasted State (Mean ± SD)Fed State (Mean ± SD)Reference
Cmax (ng/mL) 16.4 ± 6.114.9 ± 4.5[8]
Tmax (hr) 4.0 (2.0 - 8.0)5.0 (2.0 - 12.0)[8]
AUC0-t (ng·hr/mL) 775.1 ± 386.4823.5 ± 369.8[8]
AUC0-∞ (ng·hr/mL) 884.6 ± 449.6954.9 ± 425.8[8]
t½ (hr) 62.1 ± 25.173.2 ± 31.4[8]

Data presented is for Melitracen from a combination product study.

Analytical Methods

Several analytical methods have been developed and validated for the quantification of this compound in bulk and pharmaceutical dosage forms. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

RP-HPLC Method for Quantification

A representative RP-HPLC method for the simultaneous estimation of Melitracen and Flupentixol is summarized below.

cluster_hplc RP-HPLC Analytical Workflow sample_prep Sample Preparation (e.g., Dissolution in mobile phase) injection Injection sample_prep->injection hplc_system HPLC System column Column (e.g., C8, 150x4.6 mm) mobile_phase Mobile Phase (e.g., KH2PO4 buffer:Methanol:ACN) detection UV Detection (e.g., 230 nm) hplc_system->detection injection->hplc_system data_analysis Data Analysis (Quantification) detection->data_analysis

Figure 3: General workflow for the RP-HPLC analysis of Melitracen.

Validated Method Parameters:

ParameterValue/ConditionReference
Column Thermo scientific BDS C8 (150×4.6 mm)[9]
Mobile Phase Potassium dihydrogen phosphate buffer: methanol: ACN (3:6:1)[9]
Flow Rate 1.5 ml/min[9]
Detection UV at 230 nm[9]
Retention Time 3.16 min[9]
Linearity Range 80-120 µg/ml[9]

Another validated RP-HPLC method utilizes a Phenomenex Luna C18 column with a mobile phase of Methanol: Phosphate Buffer (pH-4.2) (37:63% v/v) and UV detection at 275 nm, with a retention time of 3.692 min.[10]

Clinical Efficacy and Safety

Clinical trials have predominantly focused on the combination of Melitracen with flupentixol. A randomized, double-blind, placebo-controlled clinical trial on the efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough showed a significantly higher cough resolution rate in the treatment group compared to placebo (65.3% vs 32.0%).[1] Another randomized controlled cross-over study in patients with functional dyspepsia demonstrated a significant improvement in subjective global symptom relief with the flupentixol-melitracen combination compared to placebo (73.9% vs. 26.1%).[8][11]

A clinical study on the use of Melitracen in depressive syndromes was reported in 1976, indicating its early investigation as a monotherapy.[12] However, more recent and detailed clinical trial data for Melitracen as a standalone treatment for depression are not as readily available. A Phase 4 clinical trial for emotional disorders involving Flupentixol and Melitracen tablets has been completed.[11][13]

Conclusion

This compound remains a relevant therapeutic agent, particularly in combination therapies for depression and anxiety, as well as for other conditions such as functional dyspepsia and chronic cough. Its mechanism as a dual serotonin and norepinephrine reuptake inhibitor is well-established, and various synthesis and analytical methods have been developed. Further research to elucidate its specific binding affinities and the efficacy of monotherapy in well-controlled clinical trials would provide a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Melitracen Hydrochloride, a tricyclic antidepressant. The document details key reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds through two main pathways, distinguished by their starting materials: one beginning with o-benzoylbenzoic acid and the other with 10,10-dimethylanthracene-9-one. Both routes converge on the formation of a key intermediate which, after dehydration and salt formation, yields the final active pharmaceutical ingredient (API).

Pathway 1: Synthesis from o-Benzoylbenzoic Acid

This pathway involves a multi-step process to first construct the core tricyclic structure before introducing the dimethylaminopropyl side chain. A notable seven-step synthesis has been reported, encompassing reduction, esterification, methylation, cyclization, oxidation, condensation, anhydration, and finally, salt formation.[1][2] A key intermediate in this route is 10,10-dimethyl anthrone. A patented method for synthesizing this intermediate involves the protection of the carbonyl group of o-benzoylbenzoic acid (or its ester) as a ketal, followed by a Grignard reaction with methyl magnesium halide. The final steps involve the removal of the protecting group and cyclization under acidic conditions to yield 10,10-dimethyl anthrone.[3][4]

G A o-Benzoylbenzoic Acid B Carbonyl Protection (Ketal Formation) A->B Ethylene glycol, p-toluenesulfonic acid C Grignard Reaction (Methyl Magnesium Halide) B->C D Deprotection & Cyclization C->D Acidic conditions E 10,10-Dimethylanthracene-9-one D->E

Figure 1: Synthesis of 10,10-Dimethylanthracene-9-one
Pathway 2: Synthesis from 10,10-Dimethylanthracene-9-one

This more direct route utilizes the pre-formed tricyclic ketone. The central step is a Grignard reaction between 10,10-dimethylanthracene-9-one and a 3-dimethylaminopropyl magnesium halide.[5] The resulting tertiary alcohol intermediate is then dehydrated and converted to its hydrochloride salt.[5] Modern advancements have seen this batch process adapted into a more efficient continuous flow system.[6][7]

G A 10,10-Dimethylanthracene-9-one B Grignard Reaction with 3-Dimethylaminopropyl Chloride A->B C Melitracen Intermediate (Tertiary Alcohol) B->C D Dehydration & Salt Formation C->D Conc. HCl E This compound D->E

Figure 2: Grignard-based Synthesis of Melitracen HCl

Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducible synthesis. The following protocols are based on published literature.

Grignard Reaction and Formation of Melitracen Intermediate

This procedure outlines the reaction of 10,10-dimethylanthracene-9-one with 3-dimethylaminopropyl chloride via a Grignard reaction.[5]

  • Initiator Preparation: Prepare an initiator by mixing iodine (1g) in 1,2-dibromoethane (2mL).

  • Grignard Reagent Formation: In a reaction vessel, combine magnesium turnings and a suitable solvent like THF. Add the initiator to activate the magnesium.

  • Reaction: Slowly add a solution of 10,10-dimethylanthracene-9-one and 3-dimethylaminopropyl chloride in an appropriate solvent. The weight ratio of 10,10-dimethylanthracene-9-one to 3-dimethylaminopropyl chloride is typically between 1:1 and 1:2.[5] The reaction is often refluxed for about an hour.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and quench with water. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the melitracen intermediate.

Dehydration and Salt Formation

This step converts the intermediate alcohol into the final hydrochloride salt.[5][6]

  • Reaction: Dissolve the melitracen intermediate in a solvent such as chloroform or dichloromethane. Add concentrated hydrochloric acid.

  • Heating: Heat the mixture, for example at 60°C, for approximately 2 hours, monitoring the reaction completion by TLC.

  • Isolation of Crude Product: After the reaction, separate the aqueous layer. Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is critical to meet the stringent purity requirements for APIs, particularly concerning isomeric impurities.[6] "Mashing," or stirring the crude product in a solvent, is a common purification technique.[5]

  • Mashing/Slurrying: Add the crude this compound to a solvent such as ethanol or isopropanol. The ratio of crude product to solvent can vary, for instance, 1g to 4mL (W/V).[5]

  • Stirring: Stir the suspension at a controlled temperature (e.g., 20-25°C or 5-10°C) for several hours (e.g., 4-5 hours).[5][6]

  • Isolation: Filter the purified solid, wash with the solvent, and dry to obtain high-purity this compound.

Data Presentation

The following tables summarize quantitative data from various synthetic and purification experiments.

Table 1: Synthesis of Crude this compound [5][6]

Starting Material (Intermediate)SolventAcidReaction Temp.YieldPurityImpurity IImpurity II
100gChloroform120mL Conc. HCl60°C98.3%99.38%0.22%0.15%
2kgChloroform2.4L Conc. HCl60°C95.7%99.41%0.20%0.13%

Table 2: Purification of this compound via Mashing [5][6]

Crude Product (Purity)Mashing SolventTemp.Time (h)YieldFinal PurityImpurity IImpurity II
10g (99.41%)Ethanol20-25°C497.9%99.69%0.047%0.005%
VariesIsopropanol5-10°C598.5%99.53%0.054%0.014%
VariesIsopropanol50°C371%---
VariesMethanol20-25°C492.4%99.66%0.05%0.008%

Table 3: Purification via Acetone Crystallization [5][6]

Starting Material (Intermediate)ProcessOverall YieldFinal PurityImpurity IImpurity II
10gDehydration in DCM/Conc. HCl, basification, extraction, dissolution in acetone, precipitation with Conc. HCl, followed by recrystallization from acetone.60.9%99.64%0.09%0.04%

Continuous Flow Synthesis

A modern approach to the synthesis of this compound involves a continuous flow reactor system.[6][7] This method offers several advantages over traditional batch processing, including improved safety, reduced footprint, lower energy consumption, and fewer synthetic steps.[6]

The flow process typically involves the Grignard addition at room temperature, followed by hydrolysis of the magnesium alkoxide intermediate and subsequent dehydration of the resulting alcohol.[7] The product can then be worked-up through phase separation and crystallized to afford pure this compound.[6]

G cluster_0 Continuous Flow Reactor cluster_1 Downstream Processing A Ketone Feed C Mixing & Reaction Zone A->C B Grignard Reagent Feed B->C D Hydrolysis & Dehydration C->D E Phase Separation D->E F Crystallization E->F G Melitracen HCl F->G

Figure 3: Continuous Flow Synthesis Workflow

References

Melitracen Hydrochloride: A Technical Examination of its Classification as a Tricyclic Antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen hydrochloride is a thioxanthene derivative that is pharmacologically classified as a tricyclic antidepressant (TCA).[1][2] While its use in some regions has been superseded by newer classes of antidepressants, it remains a relevant compound, particularly in combination therapies for depressive states and anxiety.[3] This technical guide provides an in-depth analysis of the core pharmacological evidence supporting Melitracen's classification as a TCA, focusing on its mechanism of action, available quantitative data, and the experimental basis for its characterization.

Core Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action underlying the antidepressant effect of this compound is the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Melitracen increases the concentration and prolongs the availability of these neurotransmitters to interact with their respective postsynaptic receptors. This modulation of serotonergic and noradrenergic signaling is the hallmark of tricyclic antidepressants.[6]

Signaling Pathways

The increased availability of serotonin and norepinephrine in the synapse initiates a cascade of downstream signaling events that are believed to contribute to the therapeutic effects of TCAs. While the complete picture is complex and not fully elucidated, key pathways include the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of protein kinases, which in turn regulate the expression of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][7] These changes are thought to lead to enhanced neuronal plasticity and a reversal of the neurobiological changes associated with depression.

General Signaling Pathway of Tricyclic Antidepressants cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Melitracen Melitracen SERT SERT Melitracen->SERT Inhibits NET NET Melitracen->NET Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binds Signaling_cascade Downstream Signaling (cAMP, Protein Kinases) Serotonin_receptor->Signaling_cascade Norepinephrine_receptor->Signaling_cascade Gene_expression Altered Gene Expression (e.g., BDNF) Signaling_cascade->Gene_expression Therapeutic_effect Therapeutic Effect Gene_expression->Therapeutic_effect

Caption: General signaling pathway of tricyclic antidepressants like Melitracen.

Quantitative Pharmacological Data

The pharmacological profile of Melitracen has not been as extensively investigated as other TCAs.[1] However, some quantitative data on its inhibitory activity at the serotonin transporter are available.

TargetAssay SystemRadioligandIC50 (nM)Reference
Serotonin Transporter (SERT)Synaptosomes³H-5-HT670MedchemExpress
Serotonin Transporter (SERT)Blood Platelets¹⁴C-5-HT5500MedchemExpress

Experimental Protocols

Detailed experimental protocols for the specific studies on Melitracen are not publicly available. However, the determination of monoamine reuptake inhibition is typically conducted using standardized in vitro assays.

General Protocol for Monoamine Reuptake Inhibition Assay

This generalized protocol outlines the common steps involved in determining the IC50 value of a compound for SERT or NET.

Experimental Workflow for Monoamine Reuptake Inhibition Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare Synaptosomes or Transfected Cells D Incubate Synaptosomes/Cells with Test Compound A->D B Prepare Radioligand (e.g., ³H-Serotonin) E Add Radioligand and Incubate B->E C Prepare Test Compound (Melitracen) Dilutions C->D D->E F Terminate Uptake (e.g., rapid filtration) E->F G Measure Radioactivity (Scintillation Counting) F->G H Plot % Inhibition vs. Log[Compound Concentration] G->H I Calculate IC50 Value H->I

Caption: Generalized workflow for determining the IC50 of a monoamine reuptake inhibitor.

Methodology Outline:

  • Preparation of Biological Material: Synaptosomes (nerve terminals) are isolated from specific brain regions (e.g., cortex, striatum) of laboratory animals, or cell lines stably expressing the human serotonin or norepinephrine transporter are cultured.

  • Incubation: The prepared biological material is incubated in a buffer solution with varying concentrations of the test compound (Melitracen).

  • Addition of Radioligand: A radiolabeled substrate of the transporter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the mixture.

  • Uptake Reaction: The mixture is incubated for a defined period to allow the uptake of the radioligand by the transporters.

  • Termination of Uptake: The uptake process is rapidly stopped, typically by vacuum filtration through glass fiber filters, which traps the synaptosomes or cells while allowing the unbound radioligand to be washed away.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand taken up, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake by the test compound at each concentration is calculated relative to a control (no inhibitor). An IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

The classification of this compound as a tricyclic antidepressant is primarily based on its established mechanism of action as an inhibitor of serotonin and norepinephrine reuptake. While comprehensive quantitative data, particularly for the norepinephrine transporter, are limited in the public domain, the available evidence on serotonin transporter inhibition aligns with the pharmacological profile of a TCA. The general experimental methodologies for characterizing such compounds are well-established and provide a framework for understanding the basis of Melitracen's classification. Further detailed in vitro and in vivo studies would be beneficial to more fully characterize the complete pharmacological profile of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] Its pharmacological activity is primarily characterized by the inhibition of serotonin and norepinephrine reuptake, a mechanism it shares with other members of the TCA class.[2] This guide provides a comprehensive overview of the foundational pharmacology of Melitracen Hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its characterization. The information is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action

Melitracen's primary mechanism of action is the non-selective inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic terminal, Melitracen increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced noradrenergic and serotonergic signaling is believed to be the principal basis for its antidepressant and anxiolytic effects.[4]

Like other TCAs, Melitracen also interacts with other receptor systems, which contributes to its overall pharmacological profile, including potential side effects.[5]

Melitracen_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron melitracen Melitracen HCl sert SERT melitracen->sert Inhibits net NET melitracen->net Inhibits serotonin_pre 5-HT sert->serotonin_pre Reuptake norepinephrine_pre NE net->norepinephrine_pre Reuptake serotonin_cleft Increased 5-HT norepinephrine_cleft Increased NE receptor_5ht 5-HT Receptors serotonin_cleft->receptor_5ht Activates receptor_ne NE Receptors norepinephrine_cleft->receptor_ne Activates response Therapeutic Effect (Antidepressant/Anxiolytic) receptor_5ht->response receptor_ne->response

Figure 1: Mechanism of action of this compound.

Pharmacological Data

Pharmacodynamics

The pharmacodynamic activity of Melitracen is defined by its ability to inhibit neurotransmitter reuptake. Quantitative data indicate its inhibitory concentration (IC50) for the serotonin transporter.

TargetAssay SystemIC50 (nM)Reference
Serotonin (3H-5-HT) UptakeSynaptosomes670[6]
Serotonin (14C-5-HT) UptakeBlood Platelets5500[6]

Note: Specific IC50 or Ki values for the norepinephrine transporter were not available in the reviewed literature, although it is established as a primary target.[3]

Pharmacokinetics

The pharmacokinetic profile of Melitracen has been characterized in human studies. It is metabolized in the liver into an active metabolite, litracen.[4]

ParameterValueConditionsReference
Time to Peak (Tmax) ~4 hoursSingle oral dose[4]
Elimination Half-life (t½) 19 hours (range: 12-24 hours)Single oral dose[4]
Metabolism Hepatic; via demethylation and hydroxylation-[4]
Active Metabolite Litracen-[4]
Excretion Mainly via feces; also urine-[4]

Experimental Protocols

The characterization of Melitracen's pharmacological profile relies on standard in vitro assays. The following sections describe the generalized methodologies for determining neurotransmitter transporter inhibition and receptor binding affinity.

Neurotransmitter Reuptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes. Fluorescence-based kits and traditional radioisotope methods are common.[7][8]

Objective: To determine the IC50 value of Melitracen for SERT and NET.

Generalized Protocol (using radiolabeled substrate):

  • Preparation of Synaptosomes: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions (e.g., cortex, striatum) of a model organism (e.g., rat) through differential centrifugation of brain homogenates.

  • Incubation: Pre-incubate synaptosome preparations at 37°C with varying concentrations of this compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., 3H-Serotonin or 3H-Norepinephrine) at a fixed concentration to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically minutes), rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radioligand to pass through.[9]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Melitracen that inhibits 50% of the specific neurotransmitter uptake (IC50) by fitting the data to a concentration-response curve.

Experimental_Workflow_Reuptake_Assay start Start prep Prepare Synaptosomes (from brain tissue) start->prep incubate Incubate Synaptosomes with varying [Melitracen] prep->incubate add_radioligand Add Radiolabeled Neurotransmitter (e.g., ³H-5-HT) incubate->add_radioligand terminate Terminate Reaction (Rapid Filtration) add_radioligand->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Figure 2: Generalized workflow for a neurotransmitter reuptake assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound (Melitracen) for binding to the target receptor.[10][11]

Objective: To determine the binding affinity of Melitracen for various receptors (e.g., histamine, muscarinic, adrenergic).

Generalized Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells that endogenously or recombinantly express the receptor of interest.[10]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of Melitracen.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the free (unbound) radioligand, typically via rapid vacuum filtration.[11]

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of Melitracen to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Pharmacological Actions and Clinical Relationships

The therapeutic effects and side effect profile of Melitracen are direct consequences of its interactions with various neurochemical targets. Its primary antidepressant and anxiolytic actions stem from SERT and NET inhibition, while its side effects are often linked to its affinity for other receptors.

Pharmacological_Relationships cluster_actions Primary Pharmacological Actions cluster_effects Downstream Neurochemical Effects cluster_outcomes Clinical Outcomes melitracen Melitracen HCl sert_inhibition SERT Inhibition melitracen->sert_inhibition net_inhibition NET Inhibition melitracen->net_inhibition other_receptors Other Receptor Affinity (e.g., Histamine) melitracen->other_receptors serotonin_increase ↑ Synaptic Serotonin sert_inhibition->serotonin_increase norepinephrine_increase ↑ Synaptic Norepinephrine net_inhibition->norepinephrine_increase receptor_blockade Receptor Blockade other_receptors->receptor_blockade antidepressant Antidepressant Effect serotonin_increase->antidepressant anxiolytic Anxiolytic Effect serotonin_increase->anxiolytic norepinephrine_increase->antidepressant side_effects Side Effects (e.g., Sedation, Dry Mouth) receptor_blockade->side_effects

Figure 3: Relationship between pharmacological actions and clinical effects.

Conclusion

This compound is a classic tricyclic antidepressant whose therapeutic efficacy is derived from its potent, non-selective inhibition of serotonin and norepinephrine reuptake. Its well-characterized pharmacokinetic profile includes hepatic metabolism to an active metabolite and a half-life that supports once or twice-daily dosing. While its primary mechanism is well-understood, its affinity for other receptors contributes to a side effect profile that is characteristic of the TCA class. The experimental methodologies outlined in this guide represent the standard approaches for elucidating the pharmacological profile of compounds like Melitracen, providing the foundational data necessary for drug development and clinical application.

References

early in-vitro studies of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early In-Vitro Studies of Melitracen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] As a member of the non-selective monoamine reuptake inhibitors, its primary therapeutic action is understood to be the modulation of neurotransmitter levels in the synaptic cleft.[1] This technical guide provides a comprehensive overview of the core in-vitro pharmacology of this compound, focusing on its established mechanism of action and the experimental protocols used for its characterization. Furthermore, this document explores potential downstream signaling pathways and effects on neuroplasticity, drawing from studies on related tricyclic antidepressants to propose avenues for future in-vitro research.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of this compound is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft into the presynaptic neuron.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Melitracen increases the concentration and prolongs the activity of these monoamine neurotransmitters in the synapse. This enhanced neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[1] Beyond its primary targets, Melitracen also shows some affinity for adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Melitracen Melitracen Melitracen->SERT Inhibits Melitracen->NET Inhibits Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (5-HTR, Adrenergic R) Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds Signaling Downstream Signaling Postsynaptic_Receptors->Signaling Activates

Caption: Primary mechanism of this compound action.

Quantitative Data: Transporter Inhibition

In-vitro studies have quantified the inhibitory potency of Melitracen on the serotonin transporter. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

TargetPreparationRadioligandIC50 (nM)Reference
Serotonin Transporter (SERT)Synaptosomes³H-5-HT670[3]
Serotonin Transporter (SERT)Blood Platelets¹⁴H-5-HT5500[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in-vitro findings. Below are protocols for key assays relevant to the study of this compound.

Protocol 1: Monoamine Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a method to determine the inhibitory effect of Melitracen on the reuptake of serotonin ([³H]5-HT) in isolated nerve terminals (synaptosomes) from rat brain tissue.

A 1. Prepare Rat Brain Synaptosomes - Homogenize forebrain tissue in ice-cold 10% sucrose. - Centrifuge at 1000 x g for 10 min. - Collect supernatant. B 2. Assay Incubation - Add synaptosome prep to buffer containing test compound (Melitracen) at various concentrations. - Pre-incubate for 10 min at 37°C. A->B C 3. Initiate Uptake - Add radiolabeled neurotransmitter (e.g., 5 nM [3H]5-HT). - Incubate for a short period (e.g., 5 min) at 37°C. B->C D 4. Terminate Uptake - Stop the reaction by rapid filtration over glass fiber filters. - Wash immediately with ice-cold buffer to remove unbound radioligand. C->D E 5. Quantification - Measure radioactivity retained on filters using liquid scintillation counting. D->E F 6. Data Analysis - Determine specific uptake by subtracting non-specific uptake (measured in presence of a potent inhibitor). - Calculate IC50 values for Melitracen. E->F

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Materials:

  • Rat forebrain tissue

  • Ice-cold 10% sucrose solution

  • Krebs-phosphate buffer (pH 7.4)

  • This compound stock solution

  • Radiolabeled neurotransmitter (e.g., [³H]5-HT)

  • Potent reuptake inhibitor for non-specific binding control (e.g., Indatraline)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat forebrain tissue in ice-cold 10% sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, which contains the crude synaptosomes, is kept on ice until use.

  • Assay Setup: Prepare assay tubes containing Krebs-phosphate buffer. Add varying concentrations of this compound to the experimental tubes. For determining non-specific uptake, add a saturating concentration of a standard inhibitor (e.g., 1 µM indatraline) to control tubes.

  • Pre-incubation: Add the synaptosome preparation to each tube and pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]5-HT) to all tubes.

  • Incubation: Incubate the mixture for an optimized period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the counts from the non-specific uptake tubes from all other tubes. Plot the percentage of inhibition against the log concentration of Melitracen and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Neurite Outgrowth Assay

This assay assesses the potential of Melitracen to promote neuronal structural plasticity by measuring changes in neurite length and complexity in cultured neurons.

Materials:

  • Human iPSC-derived neurons (or primary cortical neurons)

  • Poly-D-lysine or laminin-coated 96- or 384-well plates

  • Appropriate neuronal culture medium (e.g., Neurobasal/B27)

  • This compound

  • Fixation solution (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating: Plate neurons at an optimized density (e.g., 10,000 cells/well for a 96-well plate) onto coated plates and allow them to adhere and mature for a specified period (e.g., 3 days).

  • Compound Treatment: Treat the cultured neurons with various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control known to affect neurite outgrowth (e.g., Nocodazole as an inhibitor).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C with 5% CO₂.

  • Fixation and Staining: At the end of the treatment period, fix the cells with 4% PFA. Permeabilize the cell membranes and block non-specific antibody binding. Incubate with the primary antibody (anti-β-III tubulin) followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use automated image analysis software to quantify neuronal cell number (from DAPI stain) and neurite characteristics, such as total neurite length per neuron and number of branch points.

Protocol 3: In-Vitro Synaptogenesis Assay

This assay evaluates the effect of Melitracen on the formation of synapses by quantifying the co-localization of pre- and post-synaptic protein markers.

Materials:

  • Primary hippocampal or cortical neurons

  • Coated multi-well plates

  • Neuronal culture medium

  • This compound

  • Fixation and permeabilization solutions (as above)

  • Blocking solution

  • Primary antibodies: anti-Synapsin I (presynaptic marker) and anti-PSD-95 (postsynaptic marker)

  • Distinctly-colored fluorescently labeled secondary antibodies

  • High-content imaging system

Procedure:

  • Cell Culture: Plate primary neurons and maintain in culture for an extended period (e.g., 21 days) to allow for mature synapse formation.[4]

  • Compound Treatment: Introduce this compound at various concentrations to the mature neuronal cultures for a specified duration (e.g., 24-72 hours).

  • Fixation and Staining: Fix, permeabilize, and block the cells as described in the neurite outgrowth protocol. Co-incubate with primary antibodies against both Synapsin I and PSD-95.

  • Secondary Staining: Wash and incubate with a mixture of appropriate, distinctly colored fluorescent secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).

  • Imaging: Acquire multi-channel fluorescence images using a high-content imaging system or confocal microscope.

  • Data Analysis: Use image analysis software to identify and count Synapsin I puncta and PSD-95 puncta along dendrites. Quantify the number of co-localized puncta, which represent putative synapses.

Potential Downstream Signaling and Neuroplasticity

While direct in-vitro evidence for Melitracen's effects on specific downstream signaling pathways is limited, studies on other TCAs, such as amitriptyline, provide a hypothetical framework. The increased synaptic availability of monoamines caused by TCAs can lead to the activation of complex intracellular cascades that are thought to be crucial for their long-term therapeutic effects, including the promotion of neuroplasticity.

cluster_pathways Hypothesized Downstream Signaling Pathways Melitracen Melitracen SERT_NET SERT / NET Inhibition Melitracen->SERT_NET Monoamines ↑ Synaptic 5-HT & NE SERT_NET->Monoamines GPCRs Postsynaptic Receptor Activation (GPCRs) Monoamines->GPCRs AC Adenylyl Cyclase GPCRs->AC PI3K PI3K GPCRs->PI3K MAPK MAPK/ERK Pathway GPCRs->MAPK cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Akt Akt PI3K->Akt Akt->CREB MAPK->CREB Gene_Expression ↑ Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuroplasticity ↑ Neuroplasticity (Synaptogenesis, Neurite Outgrowth) Gene_Expression->Neuroplasticity

Caption: Hypothesized signaling pathways for Melitracen based on TCA class effects.
  • cAMP/PKA/CREB Pathway: Activation of certain G-protein coupled receptors (GPCRs) by serotonin and norepinephrine can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6]

  • MAPK/ERK Pathway: Some studies have shown that TCAs can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation in neurons is linked to enhanced synaptic plasticity.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key cascade involved in cell survival and growth. Its role in mediating the effects of some rapid-acting antidepressants is well-documented, and it may also be engaged by TCAs to promote neurotrophic effects.[10][11][12]

The convergence of these pathways on transcription factors like CREB can ultimately lead to changes in gene expression that promote neurite outgrowth and synaptogenesis, providing a potential molecular basis for the structural brain changes associated with long-term antidepressant efficacy. The in-vitro assays described in this guide provide the necessary tools to directly investigate whether Melitracen engages these neuroplastic mechanisms.

References

The Genesis of a Therapeutic Agent: An In-depth Technical Guide to the Discovery and History of Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melitracen is a tricyclic antidepressant (TCA) that has been used in the treatment of depression and anxiety. Its history is intrinsically linked with the Danish pharmaceutical company Lundbeck, a key player in the development of neuropsychiatric medications. This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic development of Melitracen, with a focus on the scientific and historical context of its emergence as a therapeutic agent. For researchers, scientists, and drug development professionals, this document outlines the foundational preclinical and clinical research, offering insights into its mechanism of action and early clinical evaluation.

Discovery and Historical Context

Melitracen was developed by the Danish pharmaceutical company H. Lundbeck A/S. The company, founded by Hans Lundbeck in 1915, began to focus its efforts on pharmaceuticals for central nervous system (CNS) disorders in the post-war era[1]. The development of Melitracen occurred during a period of significant innovation in psychopharmacology, following the discovery of the first tricyclic antidepressant, imipramine, in the late 1950s.

The key inventive work leading to Melitracen is documented in a series of patents filed by Lundbeck in the early 1960s. The primary patents protecting the compound are U.S. Patent 3,177,209 , Great Britain Patent 939,856 , and Danish Patent 97,400 . These patents establish the novelty of the chemical entity and its method of synthesis. While the specific scientists who led the discovery team at Lundbeck are not prominently publicized, the patent inventorship provides a formal record of the key contributors to its creation.

Synthesis of Melitracen

The core chemical structure of Melitracen is 3-(10,10-dimethylanthracen-9(10H)-ylidene)-N,N-dimethylpropan-1-amine. The synthesis of Melitracen, as outlined in the foundational patents, involves a multi-step process centered around a Grignard reaction.

General Synthesis Pathway

The synthesis of Melitracen hydrochloride typically involves the following key steps:

  • Preparation of the Grignard Reagent: 3-dimethylamino-1-chloropropane is reacted with magnesium turnings in an appropriate solvent, such as ether, to form the Grignard reagent, (3-dimethylaminopropyl)magnesium chloride.

  • Grignard Reaction: The Grignard reagent is then reacted with 10,10-dimethylanthracen-9-one. This step forms the carbon-carbon bond that attaches the dimethylaminopropyl side chain to the anthracene core.

  • Dehydration and Salt Formation: The resulting tertiary alcohol is then dehydrated, typically under acidic conditions, to form the exocyclic double bond characteristic of Melitracen. The final product is then converted to its hydrochloride salt for pharmaceutical use.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol derived from the principles outlined in the patent literature.

Materials:

  • 10,10-dimethylanthracen-9-one

  • 3-dimethylamino-1-chloropropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Toluene

  • Standard laboratory glassware and apparatus for Grignard reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-dimethylamino-1-chloropropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: A solution of 10,10-dimethylanthracen-9-one in a suitable solvent like toluene is then added slowly to the prepared Grignard reagent at a controlled temperature. The reaction mixture is stirred for a specified period to allow for complete addition.

  • Work-up and Dehydration: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute hydrochloric acid). This step both hydrolyzes the magnesium complex and facilitates the dehydration of the intermediate tertiary alcohol.

  • Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude Melitracen free base is then purified, for example, by crystallization.

  • Salt Formation: The purified Melitracen free base is dissolved in a suitable solvent, and hydrochloric acid (e.g., as a solution in isopropanol or as hydrogen chloride gas) is added to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.

Synthesis_of_Melitracen cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product ketone 10,10-dimethyl- anthracen-9-one grignard_reaction Grignard Reaction ketone->grignard_reaction grignard_precursor 3-dimethylamino- 1-chloropropane grignard_reagent Grignard Reagent Formation grignard_precursor->grignard_reagent mg Magnesium mg->grignard_reagent grignard_reagent->grignard_reaction dehydration Dehydration & Salt Formation grignard_reaction->dehydration melitracen Melitracen Hydrochloride dehydration->melitracen

Figure 1: Synthesis workflow for this compound.

Mechanism of Action and Preclinical Pharmacology

Melitracen's therapeutic effects are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Monoamine Reuptake Inhibition

The primary mechanism of action of Melitracen is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition of reuptake leads to an increased availability of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.

Preclinical Evaluation

Early preclinical studies would have involved a battery of in vitro and in vivo assays to characterize the pharmacological profile of Melitracen.

3.2.1. In Vitro Neurotransmitter Reuptake Assays (Hypothetical Protocol)

Objective: To determine the inhibitory potency of Melitracen on norepinephrine and serotonin reuptake in synaptosomal preparations.

Materials:

  • Rat brain tissue (e.g., cortex for NE, brainstem for 5-HT)

  • Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin)

  • This compound

  • Standard buffer solutions

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Synaptosomes (nerve endings) are prepared from dissected rat brain regions by homogenization and differential centrifugation.

  • Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Melitracen.

  • Reuptake Initiation: Radiolabeled neurotransmitter is added to the mixture to initiate the reuptake process.

  • Termination of Reuptake: After a short incubation period, the reuptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Melitracen that inhibits 50% of the specific neurotransmitter reuptake (IC50) is calculated.

Reuptake_Inhibition_Workflow start Start: In Vitro Assay synaptosome_prep Synaptosome Preparation (from rat brain tissue) start->synaptosome_prep incubation Incubation with Melitracen (various concentrations) synaptosome_prep->incubation reuptake_init Initiate Reuptake (add radiolabeled neurotransmitter) incubation->reuptake_init termination Terminate Reuptake (rapid filtration) reuptake_init->termination quantification Quantify Radioactivity (scintillation counting) termination->quantification analysis Calculate IC50 Value quantification->analysis end End: Determine Reuptake Inhibition Potency analysis->end

Figure 2: Experimental workflow for in vitro neurotransmitter reuptake assay.

3.2.2. In Vivo Behavioral Models

To assess the potential antidepressant activity of Melitracen in vivo, established animal models of depression would have been employed. These models, while not perfectly replicating human depression, are valuable for screening compounds with potential antidepressant effects.

  • Forced Swim Test (Porsolt Test): In this model, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant drugs typically reduce the time spent immobile.

  • Tail Suspension Test: Similar to the forced swim test, this model measures the duration of immobility when a mouse is suspended by its tail. Antidepressants also reduce immobility time in this test.

Clinical Development and Therapeutic Use

While much of the contemporary clinical data for Melitracen is in combination with the antipsychotic flupentixol (marketed as Deanxit), early clinical trials would have focused on establishing the safety and efficacy of Melitracen as a monotherapy for depression.

Early Phase Clinical Trials
  • Phase I: These trials would have been conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Melitracen. Key parameters such as absorption, distribution, metabolism, and excretion would have been determined.

  • Phase II: These studies would have involved a larger group of patients with depression to evaluate the efficacy of Melitracen and to determine the optimal dosage range.

  • Phase III: Large-scale, multicenter trials would have been conducted to confirm the efficacy and safety of Melitracen in a broader patient population, often comparing it to a placebo and/or an existing standard-of-care antidepressant.

Efficacy in Depression

A clinical study published in 1976 investigated the use of Melitracen in depressive syndromes, providing early evidence of its therapeutic potential as a standalone agent[2].

Table 1: Summary of a Representative Early Clinical Trial of Melitracen in Depression

Parameter Details
Study Design Open-label, non-comparative
Patient Population Patients with various forms of depressive syndromes
Intervention Melitracen monotherapy
Primary Outcome Improvement in depressive symptoms (as assessed by clinical observation and rating scales)
Key Findings The study reported favorable therapeutic effects of Melitracen in the treatment of depressive symptoms.

Note: This table is a generalized representation based on the nature of early clinical psychopharmacology studies. Specific quantitative data from this particular 1976 study is not detailed in the available abstract.

Signaling Pathways

The therapeutic effects of Melitracen are initiated by its interaction with monoamine transporters. The subsequent increase in synaptic norepinephrine and serotonin concentrations leads to a cascade of downstream signaling events that are thought to underlie its antidepressant and anxiolytic properties.

Melitracen_Signaling_Pathway cluster_transporters Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_receptors Postsynaptic Receptors melitracen Melitracen NET Norepinephrine Transporter (NET) melitracen->NET Inhibits SERT Serotonin Transporter (SERT) melitracen->SERT Inhibits NE Norepinephrine NET->NE Reuptake Serotonin Serotonin SERT->Serotonin Reuptake NE_receptors Adrenergic Receptors NE->NE_receptors Binds to Serotonin_receptors Serotonergic Receptors Serotonin->Serotonin_receptors Binds to downstream Downstream Signaling (e.g., cAMP, CREB) NE_receptors->downstream Serotonin_receptors->downstream therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) downstream->therapeutic_effects

Figure 3: Proposed signaling pathway of Melitracen.

Melitracen emerged from the research and development efforts of Lundbeck during a transformative period in psychopharmacology. Its discovery, rooted in the chemical exploration of tricyclic structures, provided a new therapeutic option for the management of depression. While much of its modern use is in combination therapy, understanding its foundational discovery, synthesis, and early evaluation as a monotherapy is crucial for appreciating its place in the history of antidepressant development. The synthesis pathway, centered on a Grignard reaction, and its mechanism of action as a dual norepinephrine and serotonin reuptake inhibitor, are cornerstones of its pharmacological profile. Further investigation into the specific preclinical quantitative data and the detailed results of early monotherapy clinical trials would provide an even more complete picture of this therapeutic agent's history.

References

Melitracen Hydrochloride and the Norepinephrine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1][2] Like other members of the TCA class, its therapeutic effects are primarily attributed to its ability to modulate the levels of monoamine neurotransmitters in the central nervous system.[1][2] A key mechanism of action for Melitracen is the inhibition of the presynaptic reuptake of norepinephrine (NE) and serotonin by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3] This guide provides a detailed technical overview of the interaction between Melitracen Hydrochloride and the norepinephrine transporter, focusing on its mechanism, the experimental protocols used for its characterization, and its pharmacological profile.

Core Mechanism of Action at the Norepinephrine Transporter

The norepinephrine transporter (NET) is a plasma membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.[4]

Melitracen acts as a competitive inhibitor at the NET.[1][2] By binding to the transporter, it physically obstructs the reuptake of norepinephrine. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, thereby enhancing and extending its signaling effects on postsynaptic adrenergic receptors.[1] This amplified noradrenergic activity is believed to be a cornerstone of its antidepressant and anxiolytic properties.[1][2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft vesicle Vesicle (Norepinephrine) ne NE vesicle->ne Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptor ne->net Reuptake ne->receptor Binds melitracen Melitracen melitracen->net Inhibits A Preparation Prepare synaptosomes or NET-expressing cells B Pre-incubation Add varying concentrations of Melitracen Incubate at 37°C for 10-15 min A->B C Initiation Add fixed concentration of [³H]-Norepinephrine B->C D Uptake Reaction Incubate at 37°C for 10 min C->D E Termination Terminate reaction by rapid filtration and washing with ice-cold buffer D->E F Measurement Quantify intracellular radioactivity via liquid scintillation counting E->F G Analysis Plot % Inhibition vs. [Melitracen] Calculate IC₅₀ value F->G

References

preliminary investigation into Melitracen's potential off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melitracen, a tricyclic antidepressant (TCA), is primarily recognized for its therapeutic efficacy in treating depression and anxiety, which is attributed to its inhibitory action on serotonin and norepinephrine reuptake. However, like other members of the TCA class, the full pharmacological profile of Melitracen extends beyond its primary targets, encompassing a range of off-target interactions that are crucial for a comprehensive understanding of its therapeutic window and adverse effect profile. Due to a notable scarcity of publicly available, detailed off-target screening data specifically for Melitracen, this guide presents a preliminary investigation into its potential off-target effects by leveraging comprehensive binding data from the structurally and pharmacologically similar TCAs, amitriptyline and imipramine. This document provides a detailed overview of the likely off-target binding profile of Melitracen, outlines the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of Melitracen and related compounds.

Introduction

Melitracen is a tricyclic antidepressant whose primary mechanism of action is the inhibition of the reuptake of norepinephrine and serotonin in the synaptic cleft.[1][2] While this action underlies its antidepressant and anxiolytic effects, the broader pharmacological activity of TCAs is known to involve interactions with a variety of other neurotransmitter receptors and transporters. These off-target interactions are often responsible for the side effects associated with this class of drugs, but they can also contribute to their overall therapeutic profile.

A comprehensive understanding of a drug's off-target effects is paramount in modern drug development for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and developing safer, more targeted therapies. The pharmacology of Melitracen, however, has not been as extensively investigated as other TCAs.[3] This guide aims to bridge this knowledge gap by providing a detailed preliminary analysis of its likely off-target profile, based on data from well-characterized analogous compounds.

Predicted Off-Target Binding Profile of Melitracen

Given the limited specific data for Melitracen, the following table summarizes the off-target binding affinities (Ki in nM) of two closely related and extensively studied TCAs, amitriptyline and imipramine. This data is presented as a representative profile of the potential off-target interactions of Melitracen. The primary targets (SERT and NET) are included for comparison.

Table 1: Representative Off-Target Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants

Target Amitriptyline (Ki, nM) Imipramine (Ki, nM) Potential Clinical Implication of Blockade
Primary Targets
Serotonin Transporter (SERT) 4.3 1.1 Antidepressant, Anxiolytic Effects
Norepinephrine Transporter (NET) 35 37 Antidepressant Effects
Key Off-Targets
Histamine H1 Receptor 1.1 16 Sedation, Weight Gain
Muscarinic M1 Receptor 13 83 Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation, Cognitive Impairment)
Muscarinic M2 Receptor 26 200 Anticholinergic Effects (Cardiac)
Muscarinic M3 Receptor 21 130 Anticholinergic Effects (Smooth Muscle)
Alpha-1A Adrenergic Receptor 24 43 Orthostatic Hypotension, Dizziness
Dopamine D2 Receptor 240 360 Potential for Extrapyramidal Symptoms (at high doses)

| 5-HT2A Receptor | 23 | 38 | Anxiolytic, Antipsychotic Effects; Potential for Weight Gain |

Disclaimer: The binding affinities presented in this table are for amitriptyline and imipramine and are intended to be representative of the potential off-target profile of Melitracen. Actual values for Melitracen may vary.

Key Off-Target Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key off-target receptors identified for tricyclic antidepressants.

H1_Signaling ER Endoplasmic Reticulum Ca²⁺ Store Ca Ca ER->Ca Release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Histamine Histamine H1R H1R Histamine->H1R Agonist Binding Gq Gq H1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER Binding to IP3R PKC PKC DAG->PKC Activation PKC->Cellular_Response Phosphorylation of Target Proteins Ca->PKC Co-activation

M1_Signaling ER Endoplasmic Reticulum Ca²⁺ Store Ca Ca ER->Ca Release Cellular_Response Cellular Response (e.g., Neuronal Excitation, Cognitive Function) ACh Acetylcholine M1R M1R ACh->M1R Agonist Binding Gq Gq M1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER Binding to IP3R PKC PKC DAG->PKC Activation PKC->Cellular_Response Phosphorylation of Target Proteins Ca->PKC Co-activation

Alpha1_Signaling ER Endoplasmic Reticulum Ca²⁺ Store Ca Ca ER->Ca Release Cellular_Response Cellular Response (e.g., Vasoconstriction, Smooth Muscle Contraction) NE Norepinephrine A1R A1R NE->A1R Agonist Binding Gq Gq A1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER Binding to IP3R PKC PKC DAG->PKC Activation PKC->Cellular_Response Phosphorylation of Target Proteins Ca->PKC Co-activation

Experimental Protocols

The following sections detail standardized methodologies for assessing the off-target binding and functional activity of compounds like Melitracen.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor. The general workflow is depicted below.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes Expressing Receptor of Interest D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [³H]-Mepyramine for H1) B->D C Prepare Test Compound (Melitracen) Dilution Series C->D E Incubate at Specific Temperature and Time D->E F Rapid Filtration to Separate Bound and Free Radioligand E->F G Wash Filters to Remove Non-specific Binding F->G H Measure Radioactivity (Scintillation Counting) G->H I Generate Competition Binding Curve H->I J Calculate IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

4.1.1. Protocol for Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of Melitracen for the human Histamine H1 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human H1 receptor.

    • Radioligand: [³H]-Mepyramine.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: Melitracen, serially diluted.

    • Glass fiber filters (GF/B), pre-soaked in polyethylenimine.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of Melitracen.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Mianserin.

    • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the Melitracen concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

4.1.2. Protocol for Muscarinic M1 and Alpha-1 Adrenergic Receptor Binding Assays

The protocol for these receptors is analogous to the H1 receptor assay, with the following substitutions:

  • Muscarinic M1 Receptor:

    • Radioligand: [³H]-Pirenzepine or [³H]-NMS.

    • Non-specific binding control: Atropine (1 µM).

  • Alpha-1 Adrenergic Receptor:

    • Radioligand: [³H]-Prazosin.

    • Non-specific binding control: Phentolamine (10 µM).

Functional Assays

Functional assays measure the downstream consequences of receptor activation or blockade, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

4.2.1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

  • Objective: To determine if Melitracen has agonist or antagonist activity at Gs or Gi-coupled receptors.

  • Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP) upon activation, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

  • Materials:

    • CHO or HEK293 cells expressing the receptor of interest.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Agonist (for antagonist mode).

    • Forskolin (for Gi-coupled receptors).

    • Test compound: Melitracen.

  • Procedure (Antagonist mode for a Gs-coupled receptor):

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

    • Pre-incubate the cells with varying concentrations of Melitracen for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically the EC80 concentration).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the Melitracen concentration.

    • Determine the IC50 value, which represents the concentration of Melitracen that inhibits 50% of the agonist-induced cAMP production.

4.2.2. Intracellular Calcium Flux Assay (for Gq-coupled receptors)

  • Objective: To determine if Melitracen has agonist or antagonist activity at Gq-coupled receptors (e.g., H1, M1, Alpha-1).

  • Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

  • Materials:

    • HEK293 cells expressing the receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., HBSS).

    • Agonist (for antagonist mode).

    • Test compound: Melitracen.

    • A fluorescence plate reader with an injection system (e.g., FLIPR).

  • Procedure (Antagonist mode):

    • Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

    • Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of Melitracen and incubate for a short period.

    • Inject a fixed concentration of a known agonist (EC80) and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the Melitracen concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

While specific off-target screening data for Melitracen remains limited in the public domain, a preliminary investigation based on its structural and pharmacological similarity to other tricyclic antidepressants, such as amitriptyline and imipramine, provides valuable insights into its potential off-target profile. The most significant off-target interactions are likely to be with histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are consistent with the known side-effect profile of TCAs, including sedation, anticholinergic effects, and orthostatic hypotension.

The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of Melitracen's off-target activities. A thorough characterization of its binding affinities and functional effects at these and other potential off-target sites is essential for a complete understanding of its pharmacological profile. Such data will be invaluable for refining its clinical use, anticipating potential drug-drug interactions, and guiding the development of future antidepressant therapies with improved selectivity and safety profiles. It is recommended that future research endeavors prioritize the generation and publication of a comprehensive off-target screening panel for Melitracen to substantiate the preliminary findings outlined in this guide.

References

Methodological & Application

Application Note: Quantification of Melitracen Hydrochloride Using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Melitracen Hydrochloride in bulk and pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound is a tricyclic antidepressant used in the treatment of depression and anxiety.[1][2] It functions by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a simple, specific, and accurate RP-HPLC method for the determination of this compound, validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

Experimental Protocol

This protocol is based on a validated stability-indicating RP-HPLC method.

2.1. Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and the specific chromatographic conditions for the analysis are presented in the table below.

ParameterSpecification
HPLC System Shimadzu HPLC system or equivalent with UV detector
Column Waters X-Terra RP 18 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[1][2]
Mobile Phase Acetonitrile : Potassium Phosphate Dibasic Buffer (pH 7.0) (65:35 v/v)[1][2]
Buffer Preparation Dissolve 5.23 g of potassium phosphate dibasic in 1000 mL of water. Adjust pH to 7.0 with orthophosphoric acid.[1][2]
Flow Rate 1.2 mL/min[1][2]
Detection Wavelength 220 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 25 minutes

2.2. Preparation of Solutions

2.2.1. Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound working standard.

  • Transfer it into a 10 mL volumetric flask.

  • Add about 7 mL of a diluent (typically the mobile phase or a similar composition) and sonicate to dissolve.

  • Make up the volume to the mark with the diluent to obtain a standard stock solution.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 5 µg/mL to 200 µg/mL).[1]

2.2.3. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the diluent and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the diluent as necessary to bring the concentration within the calibration range.

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 5 µg/mL - 200 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Retention Time (Melitracen HCl) Approximately 20.69 minutes[1][2]
Precision (%RSD) < 2%[3]
Accuracy (% Recovery) Within 98-102%
Limit of Quantification (LOQ) 29.68 µg/mL[1]
Specificity The method is specific, as demonstrated by the separation of the drug from its degradation products under stress conditions (e.g., peroxide degradation).[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound using the described RP-HPLC method.

RP_HPLC_Workflow prep Solution Preparation std_prep Standard Solution Preparation prep->std_prep sample_prep Sample Solution Preparation prep->sample_prep inject_std Inject Standard Solutions std_prep->inject_std inject_sample Inject Sample Solutions sample_prep->inject_sample hplc_system RP-HPLC System Setup chrom_cond Set Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) hplc_system->chrom_cond analysis Chromatographic Analysis chrom_cond->analysis analysis->inject_std analysis->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq calib_curve Generate Calibration Curve data_acq->calib_curve From Standard Injections quant Quantification data_acq->quant From Sample Injections calib_curve->quant report Report Results quant->report

Caption: Workflow for Melitracen HCl quantification by RP-HPLC.

Conclusion

The detailed RP-HPLC protocol outlined in this application note provides a robust and reliable method for the quantification of this compound. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The validation data confirms that the method's performance is in accordance with ICH guidelines.

References

Application Note and Protocol: Spectrophotometric Estimation of Melitracen HCl in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen Hydrochloride (HCl) is a tricyclic antidepressant that functions by inhibiting the re-uptake of norepinephrine and serotonin. Accurate and reliable analytical methods are crucial for the quality control and dosage form assay of Melitracen HCl in pharmaceutical formulations. This document provides a detailed application note and protocol for the spectrophotometric estimation of Melitracen HCl, a simple, cost-effective, and rapid analytical technique. The protocols described herein are based on established methodologies and are suitable for routine analysis in a laboratory setting.

Principle

The spectrophotometric method relies on the principle that the substance to be analyzed absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution of Melitracen HCl at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Data Presentation

The following table summarizes the quantitative data from various validated spectrophotometric methods for the estimation of Melitracen HCl.

ParameterMethod 1 (Methanol)Method 2 (0.1N HCl)Method 3 (Hydrotropic Solubilization)
Solvent Methanol0.1N Hydrochloric Acid5.0 M Niacinamide
λmax (nm) 258.5 nm[1]258.5 nm[2]286.5 nm[3]
Linearity Range (µg/mL) 10 - 60 µg/mL[1]1 - 60 µg/mL[2]Not explicitly stated
Regression Equation Not explicitly statedNot explicitly statedNot explicitly stated
Correlation Coefficient (r²) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) (µg/mL) 2.93 µg/mL[1]Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) (µg/mL) 8.8 µg/mL[1]Not explicitly statedNot explicitly stated
Recovery (%) 99.20%[1]Within acceptable rangeClose to 100%[3]

Experimental Protocols

Method 1: Estimation of Melitracen HCl using Methanol

This protocol outlines the procedure for the spectrophotometric estimation of Melitracen HCl using methanol as the solvent.

1. Materials and Reagents:

  • Melitracen HCl reference standard

  • Methanol (AR grade)

  • Pharmaceutical formulation (tablets) containing Melitracen HCl

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Whatman filter paper No. 41

  • UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Melitracen HCl reference standard.[1]

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol.[1]

  • This will give a standard stock solution of 100 µg/mL.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, pipette out appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the linear range of 10-60 µg/mL.[1]

4. Preparation of Sample Solution:

  • Weigh and finely powder twenty tablets of the pharmaceutical formulation.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Melitracen HCl and transfer it to a 100 mL volumetric flask.[1]

  • Add about 50 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through Whatman filter paper No. 41.[1]

  • From the filtered solution, make appropriate dilutions with methanol to obtain a final concentration within the Beer-Lambert's range.

5. Spectrophotometric Measurement:

  • Scan the prepared standard solutions in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). The λmax for Melitracen HCl in methanol is approximately 258.5 nm.[1]

  • Measure the absorbance of the standard and sample solutions at this λmax.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Melitracen HCl in the sample solution from the calibration curve.

Method 2: Estimation of Melitracen HCl using 0.1N HCl

This protocol describes the use of 0.1N hydrochloric acid as a solvent, which can be particularly useful for drugs that are sparingly soluble in water.[2]

1. Materials and Reagents:

  • Melitracen HCl reference standard

  • Hydrochloric acid (AR grade)

  • Distilled water

  • Pharmaceutical formulation (tablets) containing Melitracen HCl

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Whatman filter paper No. 41

  • UV-Visible Spectrophotometer

2. Preparation of 0.1N HCl:

  • Prepare 0.1N HCl solution by diluting concentrated HCl with distilled water.

3. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of Melitracen HCl in 0.1N HCl as described in Method 1, using 0.1N HCl as the solvent.

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions in the concentration range of 1-60 µg/mL by diluting the stock solution with 0.1N HCl.[2]

5. Preparation of Sample Solution:

  • Weigh and powder twenty tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Melitracen HCl to a 100 mL volumetric flask.[2]

  • Add 50 mL of 0.1N HCl and sonicate for 30 minutes.[2]

  • Make up the volume to 100 mL with 0.1N HCl and filter through Whatman filter paper No. 41.[2]

  • Dilute the filtrate with 0.1N HCl to obtain a concentration within the established linear range.

6. Spectrophotometric Measurement:

  • Scan the standard solutions against a 0.1N HCl blank to determine the λmax, which is approximately 258.5 nm.[2]

  • Measure the absorbance of the standard and sample solutions at this wavelength.

  • Construct a calibration curve and determine the concentration of Melitracen HCl in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_analysis Analysis Standard Weigh Melitracen HCl Reference Standard Stock Prepare Standard Stock Solution Standard->Stock Tablets Weigh and Powder Pharmaceutical Tablets Sample Prepare Sample Solution Tablets->Sample Solvent Prepare Solvent (Methanol or 0.1N HCl) Solvent->Stock Solvent->Sample Working Prepare Working Standard Solutions Stock->Working Scan Scan for λmax Working->Scan Calibrate Plot Calibration Curve Working->Calibrate Measure Measure Absorbance Sample->Measure Scan->Measure Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Experimental Workflow for Spectrophotometric Estimation.

logical_relationship A Beer-Lambert Law (A = εbc) B Absorbance (A) A->B states H Unknown Sample Concentration B->H C Concentration (c) C->B is proportional to C->H D Path Length (b) D->B is proportional to E Molar Absorptivity (ε) E->A is a constant in F Spectrophotometer Measurement F->B provides F->H determines G Known Concentration Standards G->B G->C are used to create a curve of

Caption: Logical Relationship based on Beer-Lambert Law.

References

Application Note: Niacinamide as a Hydrotropic Solubilizing Agent for Melitracen HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melitracen hydrochloride (HCl) is a tricyclic antidepressant that, like many active pharmaceutical ingredients (APIs), exhibits poor water solubility, which can impede its formulation and bioavailability.[1][2] Hydrotropy is a solubilization technique where the addition of a large amount of a second solute (a hydrotrope) results in a significant increase in the aqueous solubility of a primary solute.[3][4][5] This method offers a compelling alternative to the use of organic solvents, which often present challenges such as higher cost, toxicity, and volatility.[1][6]

Niacinamide (a form of Vitamin B3) is a widely recognized and safe hydrotropic agent that enhances the solubility of various poorly soluble drugs.[5][7][8][9] Research has demonstrated that niacinamide can significantly increase the aqueous solubility of Melitracen HCl, providing a basis for its use in both analytical quantification and formulation development.[1] A 5.0 M niacinamide solution, for instance, has been shown to enhance the solubility of Melitracen HCl by more than 35-fold.[1] This application note provides detailed protocols and data on the use of niacinamide as a hydrotropic agent for Melitracen HCl.

Mechanism of Hydrotropic Solubilization

The precise mechanism of hydrotropy is a subject of ongoing investigation, with primary theories suggesting either the formation of complexes between the hydrotrope and the drug or a process of hydrotrope self-aggregation.[3][10][11][12] In the context of niacinamide, it is proposed that at high concentrations, niacinamide molecules self-aggregate, creating hydrophobic microenvironments that can entrap poorly soluble drug molecules like Melitracen HCl, thereby segregating them from the aqueous phase and increasing the overall solubility of the system.[3][10]

cluster_0 Aqueous Environment cluster_1 Hydrotropic Solubilization Melitracen Melitracen HCl (Poorly Soluble) Water Water Molecules Melitracen->Water Low Solubility Niacinamide Niacinamide (Hydrotrope) Aggregate Niacinamide Aggregates Niacinamide->Aggregate Self-Aggregation (High Concentration) Solubilized Solubilized Melitracen HCl Aggregate->Solubilized Entrapment

Caption: Proposed mechanism of hydrotropic solubilization of Melitracen HCl by niacinamide.

Data Presentation

The following tables summarize the quantitative data from studies on the hydrotropic solubilization of Melitracen HCl using niacinamide.

Table 1: Solubility Enhancement of Melitracen HCl

Aqueous SystemSolubility Enhancement FactorReference
5.0 M Niacinamide Solution> 35-fold[1]

Table 2: Results of Melitracen HCl Tablet Analysis using Hydrotropic Method

ParameterFormulation 1Formulation 2Reference
Label Claim (mg/tablet)5050[1]
Amount Found (mg/tablet)49.8649.91[1]
% Label Claim*99.72%99.82%[1]

*Based on the average of multiple determinations.

Table 3: Recovery Study of Melitracen HCl

Amount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)Reference
109.9899.80%0.48[1]
1514.9699.73%0.55[1]
2019.9499.70%0.61[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments related to the hydrotropic solubilization of Melitracen HCl with niacinamide.

Protocol 1: Phase Solubility Study

This protocol determines the enhancement in aqueous solubility of Melitracen HCl in the presence of niacinamide.

Materials:

  • Melitracen HCl pure drug

  • Niacinamide

  • Distilled Water

  • Screw-capped vials (e.g., 100 mL)

  • Mechanical shaker

  • Centrifuge

  • Whatman No. 41 filter paper

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Hydrotropic Solution: Prepare a 5.0 M aqueous solution of niacinamide.

  • Sample Preparation: Add an excess amount of Melitracen HCl to separate vials containing:

    • Distilled water (Control)

    • 5.0 M Niacinamide solution

  • Equilibration: Seal the vials and place them on a mechanical shaker for 12-24 hours at a constant temperature (e.g., 29 ± 1°C).[1]

  • Equilibrium Attainment: Allow the solutions to stand undisturbed for an additional 24-36 hours to ensure equilibrium is reached.[1]

  • Separation: Centrifuge the vials for 20 minutes at approximately 2000 rpm to settle the undissolved drug.[1]

  • Filtration: Carefully collect the supernatant from each vial and filter it through a Whatman No. 41 filter paper.

  • Analysis:

    • Dilute the filtered samples appropriately with distilled water.

    • Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the λmax of Melitracen HCl (286.5 nm).[1]

    • Use the corresponding vehicle (distilled water or diluted niacinamide solution) as a blank.

  • Calculation: Determine the concentration of solubilized Melitracen HCl using a standard calibration curve. Calculate the solubility enhancement factor by dividing the solubility in the niacinamide solution by the solubility in distilled water.

Protocol 2: Spectrophotometric Estimation of Melitracen HCl in Tablets

This protocol outlines the use of the niacinamide hydrotropic solution to extract and quantify Melitracen HCl from a tablet formulation, precluding the use of organic solvents.

Materials:

  • Melitracen HCl tablets

  • 5.0 M Niacinamide solution

  • Mortar and pestle

  • Volumetric flasks (100 mL)

  • Whatman No. 41 filter paper

  • UV-Vis Spectrophotometer

Procedure:

  • Tablet Powder Preparation: Weigh and finely powder 20 Melitracen HCl tablets.

  • Extraction:

    • Accurately weigh a quantity of the tablet powder equivalent to 50 mg of Melitracen HCl and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of the 5.0 M niacinamide solution to the flask.

    • Shake the flask vigorously for about 10 minutes to dissolve the drug completely.[1]

    • Make up the volume to 100 mL with the niacinamide solution.

  • Filtration: Filter the solution through Whatman No. 41 filter paper to remove any insoluble excipients.

  • Sample Preparation for Analysis:

    • Dilute the filtrate appropriately with distilled water to bring the concentration of Melitracen HCl within the linear range of the calibration curve.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the final solution at 286.5 nm against a reagent blank (a similarly diluted niacinamide solution without the drug).[1]

  • Quantification: Calculate the amount of Melitracen HCl in the tablet sample using the prepared calibration curve.

cluster_prep Preparation cluster_extraction Drug Extraction & Analysis arrow arrow P1 Prepare 5.0 M Niacinamide Solution E2 Add Niacinamide Solution & Shake for 10 min P1->E2 P2 Weigh & Powder Melitracen HCl Tablets E1 Transfer Powder (equiv. 50mg Drug) to 100mL Flask P2->E1 E1->E2 E3 Filter Solution (Whatman No. 41) E2->E3 E4 Dilute Filtrate with Distilled Water E3->E4 E5 Measure Absorbance at 286.5 nm E4->E5 E6 Calculate Drug Content using Calibration Curve E5->E6

Caption: Experimental workflow for the analysis of Melitracen HCl tablets using hydrotropy.

References

Application Notes and Protocols for the Simultaneous Estimation of Flupentixol and Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the simultaneous quantitative analysis of Flupentixol and Melitracen in pharmaceutical formulations. The methods described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.

Flupentixol, a thioxanthene antipsychotic, and Melitracen, a tricyclic antidepressant, are often co-formulated for the management of anxiety and depressive disorders.[1] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of such combination drug products.

Analytical Methodologies

A variety of analytical techniques have been successfully employed for the simultaneous determination of Flupentixol and Melitracen. The selection of a specific method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used, robust, and sensitive technique for the simultaneous estimation of Flupentixol and Melitracen.[2][3][4] This method separates the two analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more cost-effective alternative to HPLC for the simultaneous quantification of these drugs.[5] This technique involves the separation of the components on a high-performance silica gel plate followed by densitometric analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides a rapid and straightforward approach for the simultaneous estimation of Flupentixol and Melitracen, particularly for routine quality control purposes.[6][7][8][9] This method relies on the measurement of absorbance at specific wavelengths corresponding to the maximum absorbance of each drug.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for various validated analytical methods for the simultaneous estimation of Flupentixol and Melitracen.

Table 1: RP-HPLC Method Parameters

ParameterMethod 1[2]Method 2[3]Method 3[4]Method 4[10]
Stationary Phase Thermo scientific BDS C8 (150x4.6 mm)Phenomenex Luna C18 (250mm x 4.6mm, 5µm)Hypersil C18 (250mm x 4.6mm, 5µm)Kromosil C18 (250mm x 4.6mm, 5µm)
Mobile Phase Potassium dihydrogen phosphate buffer: Methanol: Acetonitrile (3:6:1 v/v/v)Methanol: Phosphate Buffer (pH 4.2) (37:63 v/v)Methanol: Acetonitrile (34:66 v/v)Acetonitrile: Phosphate Buffer (pH 4.5) (80:20 v/v)
Flow Rate 1.5 ml/min1.0 ml/min1.0 ml/min0.8 ml/min
Detection Wavelength 230 nm275 nm257 nm252 nm
Retention Time (Flupentixol) 5.31 min2.133 min1.791 minNot Specified
Retention Time (Melitracen) 3.16 min3.692 min3.465 minNot Specified
Linearity Range (Flupentixol) 80-120 µg/ml20-60 µg/ml60-140 µg/mlNot Specified
Linearity Range (Melitracen) 80-120 µg/ml10-30 µg/ml30-70 µg/mlNot Specified
% Recovery (Flupentixol) Not SpecifiedNot Specified100.28%98-102%
% Recovery (Melitracen) Not SpecifiedNot Specified99.79%98-102%

Table 2: HPTLC Method Parameters

ParameterMethod Details[5]
Stationary Phase HPTLC aluminium plates pre-coated with silica gel 60 F-254
Mobile Phase Methanol: Toluene: Ammonia (8:2:0.3 v/v/v)
Detection Wavelength 270 nm
Rf Value (Flupentixol) 0.88 ± 0.05
Rf Value (Melitracen) 0.79 ± 0.08
Linearity Range (Flupentixol) 50–400 ng/spot
Linearity Range (Melitracen) 1000–8000 ng/spot
LOD (Flupentixol) 4.66 ng/spot
LOD (Melitracen) 225.30 ng/spot
LOQ (Flupentixol) 14.12 ng/spot
LOQ (Melitracen) 682.73 ng/spot

Table 3: UV-Spectrophotometric Method Parameters

ParameterMethod 1[6]Method 2[7]Method 3[9]
Solvent Methanol0.1N Hydrochloric acidNot Specified
Wavelength (Flupentixol) 229.5 nmNot Specified229.40 nm
Wavelength (Melitracen) 258.5 nmNot Specified283.60 nm
Linearity Range (Flupentixol) 10 – 60 μg/mL1–50 µg/ml2 -10 µg/ml
Linearity Range (Melitracen) 10 – 60 μg/mL1-60 µg/ml2 -10 µg/ml
% Recovery (Flupentixol) 99.17%Within acceptable range99.98%
% Recovery (Melitracen) 99.20%Within acceptable range99.91%

Experimental Protocols

The following are detailed protocols for the simultaneous estimation of Flupentixol and Melitracen using RP-HPLC, HPTLC, and UV-Spectrophotometry.

Protocol 1: RP-HPLC Method

This protocol is based on a validated method for the simultaneous estimation of Flupentixol and Melitracen in tablet dosage forms.[3]

3.1.1. Materials and Reagents

  • Flupentixol and Melitracen reference standards

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Sample containing Flupentixol and Melitracen (e.g., tablets)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatograph with UV detector

  • Phenomenex Luna C18 column (250mm x 4.6mm, 5µm)

  • Sonicator

  • pH meter

3.1.3. Chromatographic Conditions

  • Mobile Phase: Methanol: Phosphate Buffer (pH 4.2 adjusted with orthophosphoric acid) (37:63 v/v)

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3.1.4. Preparation of Solutions

  • Phosphate Buffer (pH 4.2): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.2 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Flupentixol and 10 mg of Melitracen working standards into separate 100 ml volumetric flasks. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/ml for each.

  • Working Standard Solution: From the stock solutions, prepare a mixed standard solution containing a suitable concentration of Flupentixol and Melitracen (e.g., 30 µg/ml of Flupentixol and 15 µg/ml of Melitracen) in the mobile phase.

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Melitracen into a 100 ml volumetric flask. Add about 70 ml of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.

3.1.5. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solution, and then the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for Flupentixol and Melitracen.

  • Calculate the amount of each drug in the sample by comparing the peak areas with those of the standard.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Methanol:Phosphate Buffer) C Prepare Working Standard Solution A->C B Prepare Standard Stock Solutions (Flupentixol & Melitracen) B->C F Inject Blank, Standard, and Sample C->F D Prepare Sample Solution (from tablets) D->F E Equilibrate HPLC System E->F G Record Chromatograms F->G H Measure Peak Areas G->H I Calculate Drug Concentration H->I

Caption: Workflow for RP-HPLC analysis of Flupentixol and Melitracen.

Protocol 2: HPTLC Method

This protocol is based on a validated HPTLC method for the simultaneous estimation of Flupentixol and Melitracen.[5]

3.2.1. Materials and Reagents

  • Flupentixol and Melitracen reference standards

  • Methanol (AR grade)

  • Toluene (AR grade)

  • Ammonia solution (AR grade)

  • Pre-coated silica gel 60 F-254 HPTLC plates

  • Sample containing Flupentixol and Melitracen

3.2.2. Instrumentation

  • HPTLC system with a sample applicator (e.g., Linomat 5)

  • TLC scanner for densitometric analysis

  • Twin trough developing chamber

3.2.3. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F-254 HPTLC plates (20 cm x 10 cm)

  • Mobile Phase: Methanol: Toluene: Ammonia (8:2:0.3 v/v/v)

  • Chamber Saturation Time: 20 minutes

  • Migration Distance: 80 mm

  • Detection Wavelength: 270 nm

3.2.4. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh 10 mg of Flupentixol and 10 mg of Melitracen and dissolve in separate 10 ml volumetric flasks with methanol to get a concentration of 1000 µg/ml each.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to obtain the desired concentration range for the calibration curve (e.g., 50-400 ng/spot for Flupentixol and 1000-8000 ng/spot for Melitracen).

  • Sample Preparation: Prepare the sample solution as described in the HPLC protocol, adjusting the final concentration to fall within the linearity range of the HPTLC method.

3.2.5. Procedure

  • Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using the sample applicator.

  • Develop the plate in the twin trough chamber pre-saturated with the mobile phase up to a distance of 80 mm.

  • Dry the plate in an oven at 60°C for 5 minutes.

  • Scan the dried plate densitometrically at 270 nm.

  • Record the peak areas and prepare a calibration curve for each analyte.

  • Determine the concentration of Flupentixol and Melitracen in the sample from the calibration curve.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis A Prepare Standard and Sample Solutions D Apply Bands on HPTLC Plate A->D B Prepare Mobile Phase (Methanol:Toluene:Ammonia) C Saturate Developing Chamber B->C E Develop the Plate C->E D->E F Dry the Plate E->F G Densitometric Scanning at 270 nm F->G H Generate Calibration Curve G->H I Quantify Drugs in Sample H->I

Caption: Workflow for HPTLC analysis of Flupentixol and Melitracen.

Protocol 3: UV-Spectrophotometric Method (Simultaneous Equation Method)

This protocol is based on a validated UV-spectrophotometric method for the simultaneous estimation of Flupentixol and Melitracen.[6]

3.3.1. Materials and Reagents

  • Flupentixol and Melitracen reference standards

  • Methanol (AR grade)

  • Sample containing Flupentixol and Melitracen

3.3.2. Instrumentation

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm)

3.3.3. Method Parameters

  • Solvent: Methanol

  • Wavelength for Flupentixol (λ1): 229.5 nm

  • Wavelength for Melitracen (λ2): 258.5 nm

3.3.4. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of Flupentixol and Melitracen (100 µg/ml) in methanol.

  • Working Standard Solutions: From the stock solutions, prepare a series of dilutions of both drugs in the concentration range of 10-60 µg/ml.

  • Sample Solution: Prepare the sample solution as described in the HPLC protocol and dilute with methanol to obtain a final concentration within the Beer-Lambert's law range.

3.3.5. Procedure

  • Scan the individual standard solutions of Flupentixol and Melitracen in the UV range (200-400 nm) to determine their respective λmax.

  • Measure the absorbance of the standard solutions of both drugs at both wavelengths (229.5 nm and 258.5 nm).

  • Calculate the absorptivity values (A 1%, 1cm) for both drugs at both wavelengths.

  • Measure the absorbance of the sample solution at both wavelengths.

  • Calculate the concentration of Flupentixol (C_F) and Melitracen (C_M) in the sample using the following simultaneous equations (Cramer's rule):

    C_F = (A2 * ay1 - A1 * ay2) / (ax2 * ay1 - ax1 * ay2) C_M = (A1 * ax2 - A2 * ax1) / (ax2 * ay1 - ax1 * ay2)

    Where:

    • A1 and A2 are the absorbances of the sample at λ1 and λ2, respectively.

    • ax1 and ax2 are the absorptivities of Flupentixol at λ1 and λ2, respectively.

    • ay1 and ay2 are the absorptivities of Melitracen at λ1 and λ2, respectively.

UV_Spec_Workflow cluster_prep Preparation & Measurement cluster_calc Calculation A Prepare Standard and Sample Solutions B Determine λmax for both drugs A->B D Measure Absorbance of Sample at λ1 & λ2 A->D C Measure Absorbance of Standards at λ1 & λ2 B->C E Calculate Absorptivity Values C->E F Apply Simultaneous Equations (Cramer's Rule) D->F E->F G Determine Concentrations of Flupentixol and Melitracen F->G

Caption: Workflow for UV-Spectrophotometric analysis.

Method Validation

All the described analytical methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters typically include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

The successful validation of these methods ensures their suitability for routine quality control analysis of Flupentixol and Melitracen in pharmaceutical dosage forms.

References

Application Notes and Protocols for Studying Melitracen's Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for characterizing the binding affinity of Melitracen, a tricyclic antidepressant, to its primary molecular targets: the serotonin transporter (SERT) and the norepinephrine transporter (NET). The included protocols offer detailed methodologies for key experiments, and data is presented to facilitate comparative analysis.

Introduction to Melitracen

Melitracen is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This inhibition leads to increased concentrations of these neurotransmitters in the synapse, thereby enhancing neurotransmission and alleviating symptoms of depression and anxiety. Understanding the binding affinity of Melitracen for SERT and NET is crucial for elucidating its pharmacological profile, optimizing drug development, and ensuring therapeutic efficacy.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of Melitracen. Further research is encouraged to expand this dataset and include Ki or Kd values for a broader range of receptors and transporters.

CompoundTargetAssay TypeValueUnitsReference
Melitracen 3H-5-HT uptake (Synaptosomes)Inhibition AssayIC50 = 670nM[2]
Melitracen 14C-5-HT uptake (Blood Platelets)Inhibition AssayIC50 = 5500nM[2]

Key Experimental Techniques and Protocols

This section details the protocols for three widely used techniques to determine the binding affinity of Melitracen to its target receptors.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand (like Melitracen) and a receptor.[3][4] These assays typically involve competing a non-labeled drug of interest against a radiolabeled ligand that has a known high affinity for the target receptor.

Protocol: Competitive Radioligand Binding Assay for Melitracen

Objective: To determine the inhibitory constant (Ki) of Melitracen for SERT and NET.

Materials:

  • Cell membranes or tissue homogenates expressing the target transporter (SERT or NET).

  • Radioligand:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

  • Melitracen solutions of varying concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand like Desipramine for NET or Fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation: Prepare serial dilutions of Melitracen in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of Melitracen.

  • Total and Non-specific Binding:

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding inhibitor.

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Melitracen concentration.

    • Determine the IC50 value (the concentration of Melitracen that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_melitracen Prepare Melitracen Dilutions incubation Incubate Membranes, Radioligand, and Melitracen prep_melitracen->incubation prep_reagents Prepare Radioligand and Membranes prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Inhibition Curve calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous assay technique used to measure molecular interactions in solution.[5][6][7] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (the receptor), its tumbling slows, and the polarization of the emitted light increases. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like Melitracen.

Protocol: Competitive Fluorescence Polarization Assay for Melitracen

Objective: To determine the IC50 of Melitracen for SERT and NET.

Materials:

  • Purified SERT or NET protein.

  • Fluorescently labeled ligand (tracer) that binds to the target transporter (e.g., a fluorescent derivative of a known high-affinity ligand).

  • Melitracen solutions of varying concentrations.

  • Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Black, low-binding 96- or 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Melitracen. Prepare solutions of the purified receptor and the fluorescent tracer in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the fluorescent tracer, and the purified receptor to each well.

  • Competition: Add the varying concentrations of Melitracen to the wells. Include control wells with no Melitracen (maximum polarization) and wells with tracer only (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the Melitracen concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

G cluster_setup Assay Setup cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_melitracen Prepare Melitracen Dilutions add_reagents Add Reagents to Microplate prep_melitracen->add_reagents prep_reagents Prepare Receptor and Fluorescent Tracer prep_reagents->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement plot_data Plot Polarization vs. Concentration measurement->plot_data determine_ic50 Determine IC50 from Curve Fit plot_data->determine_ic50

Fluorescence Polarization Assay Workflow

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[8][9][10] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique can provide kinetic data (association and dissociation rate constants, ka and kd) in addition to the equilibrium dissociation constant (Kd).

Protocol: SPR Analysis of Melitracen Binding

Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of Melitracen for SERT and NET.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified SERT or NET protein (ligand).

  • Melitracen solutions of varying concentrations (analyte).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified receptor protein over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Inject a series of Melitracen concentrations over the immobilized receptor surface.

    • Use a reference flow cell (without immobilized receptor) to subtract non-specific binding and bulk refractive index changes.

  • Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams showing the association and dissociation phases.

  • Regeneration: After each Melitracen injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-Melitracen interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

Workflow Diagram:

G cluster_immobilization Ligand Immobilization cluster_binding_assay Binding Assay cluster_analysis Data Analysis activate_chip Activate Sensor Chip immobilize_receptor Immobilize Receptor activate_chip->immobilize_receptor deactivate_chip Deactivate Surface immobilize_receptor->deactivate_chip inject_analyte Inject Melitracen (Analyte) deactivate_chip->inject_analyte collect_data Collect Real-time Sensorgram Data inject_analyte->collect_data regenerate_surface Regenerate Sensor Surface collect_data->regenerate_surface fit_sensorgrams Fit Sensorgrams to Binding Model collect_data->fit_sensorgrams regenerate_surface->inject_analyte Repeat for multiple concentrations determine_kinetics Determine ka and kd fit_sensorgrams->determine_kinetics calculate_kd Calculate Kd (kd/ka) determine_kinetics->calculate_kd

Surface Plasmon Resonance Workflow

Signaling Pathway

Melitracen's primary mechanism of action involves the blockade of SERT and NET, leading to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced neurotransmitter availability then leads to downstream signaling cascades that are thought to mediate the antidepressant effects.

Signaling Pathway Diagram:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron melitracen Melitracen sert SERT melitracen->sert Inhibits net NET melitracen->net Inhibits neurotransmitters Increased 5-HT & NE vesicle Synaptic Vesicle (5-HT, NE) receptors Postsynaptic Receptors (5-HTR, Adrenergic R) neurotransmitters->receptors Binds to downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptors->downstream Activates response Therapeutic Effect (Antidepressant Action) downstream->response Leads to

Melitracen's Mechanism of Action

References

Application Notes and Protocols for the Flow Synthesis of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the practical application of continuous flow synthesis in the preparation of the antidepressant drug, Melitracen Hydrochloride. This document outlines the advantages of flow chemistry over traditional batch processes for this specific synthesis, presents a comparative analysis of key data, and offers a step-by-step experimental protocol.

Introduction

This compound is a tricyclic antidepressant.[1] Its synthesis traditionally involves a multi-step batch process.[2] However, recent advancements in chemical manufacturing have highlighted the significant advantages of continuous flow chemistry for the production of active pharmaceutical ingredients (APIs).[3] Flow chemistry offers enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for process automation and scalability.[4][5]

This document details the successful redesign of a Grignard-based batch synthesis of this compound to a more efficient and safer continuous flow process.[6] The flow synthesis telescopes several reaction steps, reduces the process footprint, and minimizes energy and raw material consumption.[7][8]

Synthesis Overview

The synthesis of this compound, in both batch and flow processes, involves four key transformations:

  • Grignard Addition: A Grignard reaction between 10,10-dimethylanthrone and 3-(N,N-dimethylamino)propylmagnesium chloride.

  • Hydrolysis: Quenching of the resulting magnesium alkoxide.

  • Dehydration: Elimination of a hydroxyl group to form the Melitracen base.

  • Salt Formation: Precipitation of the final product as a hydrochloride salt.

The continuous flow process integrates the hydrolysis and dehydration steps and simplifies the workup procedure.[6][9]

Data Presentation: Batch vs. Flow Synthesis

The following tables summarize the key quantitative data for the batch and continuous flow synthesis of this compound, providing a clear comparison of the two methodologies.

Table 1: Comparison of Reaction Parameters and Yields

ParameterBatch ProcessContinuous Flow ProcessReference(s)
Overall Yield ~75% (calculated from patent data)~85%[3][9]
Grignard Reaction Temp. 30-35 °CAmbient Temperature[3][6]
Solvent Diethyl ether / ChloroformTetrahydrofuran (THF)[3][4]
Process Steps 7 unit operationsReduced number of steps[9]
Safety Profile Handling of exothermic Grignard reaction in large volumeImproved safety due to small reactor volume and better heat control[4][9]
Footprint & Energy Significant production facility occupationReduced footprint and lower energy consumption[6][7]

Table 2: Step-wise Yields and Conditions

Reaction StepBatch Process DetailsContinuous Flow Process DetailsReference(s)
Grignard Reaction & Hydrolysis Yield: 97.2% (intermediate); Reaction time: 9h reflux, then 1hResidence Time: Optimized for complete conversion[3]
Dehydration & Salt Formation Yield: 95.7% (crude); Reaction time: 2h at 60 °CTelescoped into a single step with in-line separation[3][9]
Purification Mashing/Crystallization from isopropanol or ethanolCrystallization with 2 M HCl in diethyl ether[6]

Experimental Protocols

Batch Synthesis of this compound

This protocol is adapted from patent literature and represents a typical batch production method.

Step 1: Grignard Reaction and Hydrolysis

  • To a 20L glass reactor, add 340g of magnesium turnings and 17.5L of absolute diethyl ether.

  • Heat the mixture to 30-35 °C with stirring.

  • Add 1.75kg of 3-dimethylamino-1-propyl chloride and an initiator (1g iodine and 2mL 1,2-dibromoethane).

  • Stir at reflux for 9 hours until the magnesium is consumed.

  • Cool the reaction mixture to 10-20 °C.

  • Slowly add a solution of 1.5kg of 10,10-dimethylanthrone in an appropriate solvent.

  • Heat to 30-35 °C and reflux for 1 hour.

  • Cool the mixture to 10-20 °C and quench by adding 5.5L of water.

  • Separate the ether layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.

Step 2: Dehydration and Salt Formation

  • In a 20L reactor, dissolve 2kg of the intermediate from Step 1 in 10L of chloroform.

  • Add 2.4L of concentrated hydrochloric acid.

  • Heat the mixture to 60 °C and stir for 2 hours.

  • Separate the aqueous layer and concentrate the organic phase under reduced pressure to yield crude this compound.

Step 3: Purification

  • The crude product is purified by mashing in isopropanol or ethanol, followed by filtration and drying to yield pure this compound.

Continuous Flow Synthesis of this compound

This protocol is based on the redesigned process by Pedersen et al. (2018).[6]

Reagent Preparation:

  • Solution A: A solution of 10,10-dimethylanthrone in THF.

  • Solution B: A solution of 3-(N,N-dimethylamino)propylmagnesium chloride in THF.

  • Solution C: 12 M Hydrochloric acid.

Flow Setup:

  • The setup consists of syringe pumps for reagent delivery, T-mixers for combining reactant streams, and coiled reactors for residence time control. A back-pressure regulator is used to handle any exotherms and prevent solvent boiling.[9]

Protocol:

  • Pump Solution A and Solution B at appropriate flow rates into a T-mixer.

  • The combined stream flows through a coiled reactor at ambient temperature to allow for the complete formation of the magnesium alkoxide intermediate.

  • The output from the first reactor is then mixed with Solution C (12 M HCl) in a second T-mixer. This step facilitates both the hydrolysis of the alkoxide and the dehydration of the resulting alcohol in a telescoped fashion.[9]

  • The reaction mixture then passes through a second coiled reactor to ensure complete reaction.

  • The product stream undergoes a simple gravimetric phase separation to remove the aqueous phase.

  • The organic phase containing the Melitracen base is then directed to a final stage where it is mixed with 2 M HCl in diethyl ether to induce crystallization of this compound.

  • The pure product is collected by filtration.

Visualizations

Logical Workflow for this compound Synthesis

Logical Workflow: this compound Synthesis cluster_start Starting Materials cluster_reaction Core Reaction cluster_final Final Product Formation 10_10_dimethylanthrone 10,10-Dimethylanthrone Grignard_Addition Grignard Addition 10_10_dimethylanthrone->Grignard_Addition Grignard_Reagent 3-(N,N-dimethylamino)propyl magnesium chloride Grignard_Reagent->Grignard_Addition Hydrolysis_Dehydration Hydrolysis & Dehydration Grignard_Addition->Hydrolysis_Dehydration Salt_Formation Salt Formation (HCl) Hydrolysis_Dehydration->Salt_Formation Melitracen_HCl This compound Salt_Formation->Melitracen_HCl

Caption: Logical workflow of this compound synthesis.

Experimental Workflow: Batch vs. Flow Synthesis

Experimental Workflow: Batch vs. Flow cluster_batch Batch Process cluster_flow Continuous Flow Process B_Start Charge Reactor with Starting Materials & Solvent B_Grignard Grignard Reaction (Heating & Reflux) B_Start->B_Grignard B_Quench Quenching (Hydrolysis) B_Grignard->B_Quench B_Workup1 Phase Separation & Drying B_Quench->B_Workup1 B_Dehydrate Dehydration with Acid B_Workup1->B_Dehydrate B_Workup2 Phase Separation & Concentration B_Dehydrate->B_Workup2 B_Purify Crystallization/Mashing B_Workup2->B_Purify B_Final Final Product B_Purify->B_Final F_Pump Pump Reagent Solutions F_Mix1 T-Mixer 1 F_Pump->F_Mix1 F_React1 Coil Reactor 1 (Grignard Addition) F_Mix1->F_React1 F_Mix2 T-Mixer 2 (Acid Quench) F_React1->F_Mix2 F_React2 Coil Reactor 2 (Hydrolysis & Dehydration) F_Mix2->F_React2 F_Separate In-line Phase Separation F_React2->F_Separate F_Crystallize In-line Crystallization F_Separate->F_Crystallize F_Final Final Product F_Crystallize->F_Final

Caption: Comparison of batch and continuous flow experimental workflows.

Conclusion

The transition from a batch to a continuous flow process for the synthesis of this compound presents a compelling case for the adoption of flow chemistry in pharmaceutical manufacturing. The benefits include a higher overall yield, milder reaction conditions, a significantly improved safety profile, and a more streamlined and efficient workflow. These advantages make flow synthesis a highly attractive and practical alternative for the production of this compound and other APIs.

References

Application Notes and Protocols for Assessing Melitracen's Efficacy in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft.[1][2] This mechanism of action is shared with other TCAs and contributes to its antidepressant and anxiolytic effects.[1][2] Melitracen also interacts with other receptor systems, such as histamine receptors, which may contribute to its sedative properties.[1][2] It is often used in combination with other agents, like the antipsychotic Flupentixol, to treat a range of mood and anxiety disorders.[1][3] The rationale for combination therapy is often to achieve a synergistic therapeutic effect, reduce the required doses of individual drugs, and potentially minimize adverse reactions.[4]

These application notes provide a comprehensive framework for the preclinical evaluation of Melitracen's efficacy when used in combination with other therapeutic agents. The protocols detailed below cover both in vitro and in vivo models designed to assess the potential synergistic or additive effects of Melitracen-based combination therapies. Methodologies for quantifying drug interactions and key signaling pathways relevant to the mechanism of action are also described.

Part 1: In Vitro Efficacy and Synergy Assessment

Objective

To determine the direct effects of Melitracen and a combination agent on neuronal cells and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Key In Vitro Models
  • Neurotransmitter Reuptake Inhibition Assays: To confirm the mechanism of action of Melitracen and to assess the effect of the combination on serotonin and norepinephrine transport.

  • Corticosterone-Induced Neurotoxicity Model in PC12 Cells: To evaluate the neuroprotective effects of the combination therapy in a cellular model of stress-induced neuronal damage.

Experimental Protocol: Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition Assay

Purpose: To quantify the inhibition of serotonin and norepinephrine reuptake by Melitracen, the combination drug, and their mixture.

Materials:

  • Rat brain synaptosomes or a suitable cell line endogenously expressing SERT and NET (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[5][6][7]

  • [³H]Serotonin and [³H]Norepinephrine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

  • Melitracen, combination drug, and a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

Procedure:

  • Preparation of Synaptosomes/Cells:

    • If using rat brain synaptosomes, prepare fresh homogenates from the appropriate brain regions.[5]

    • If using cell lines, culture the cells to an appropriate confluency and prepare cell suspensions.[6][7]

  • Assay Setup:

    • In a 96-well plate, add KRH buffer.

    • Add serial dilutions of Melitracen, the combination drug, or their fixed-ratio mixture to the wells.

    • Include a vehicle control (no drug) and a positive control (reference inhibitor).

  • Incubation:

    • Add the synaptosome or cell suspension to each well.

    • Add [³H]Serotonin or [³H]Norepinephrine to each well to initiate the uptake reaction. The final concentration should be near the Kₘ value for the respective transporter.[5][7]

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

    • Alternatively, for cell-based assays, terminate by aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells or synaptosomes to release the internalized radiolabel.

  • Quantification:

    • Add scintillation fluid to each sample.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration compared to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug and the combination using non-linear regression analysis.

Experimental Protocol: Corticosterone-Induced Neurotoxicity in PC12 Cells

Purpose: To assess the protective effects of Melitracen and a combination drug against stress-induced cell death.

Materials:

  • PC12 cell line.

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Corticosterone.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture:

    • Culture PC12 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[8]

  • Cell Plating:

    • Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Drug Treatment:

    • Replace the medium with a serum-free medium.

    • Pre-treat the cells with various concentrations of Melitracen, the combination drug, or their mixture for 2 hours.

  • Induction of Neurotoxicity:

    • Add corticosterone (e.g., 200 µM) to the wells to induce neurotoxicity and incubate for 24-48 hours.[9][10]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control group.

    • Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of each treatment.

Synergy Analysis: Isobolographic Method and Combination Index (CI)

The interaction between Melitracen and the combination drug can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[2][11]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Generate dose-response curves for each drug individually and for their combination at a fixed ratio.

  • Using software like CompuSyn or the SynergyFinder calculator, input the dose-effect data.[12]

  • The software will calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition or protection).

  • An isobologram can also be generated, which provides a graphical representation of the interaction.[12][13][14]

Data Presentation: In Vitro Studies

Table 1: Neurotransmitter Reuptake Inhibition

TreatmentSERT IC₅₀ (nM)NET IC₅₀ (nM)
Melitracen
Drug X
Melitracen + Drug X (1:1 ratio)
Reference Inhibitor (e.g., Fluoxetine/Desipramine)

Table 2: Neuroprotection against Corticosterone-Induced Toxicity

TreatmentEC₅₀ for Neuroprotection (µM)Maximum Protection (%)
Melitracen
Drug X
Melitracen + Drug X (1:1 ratio)

Table 3: Combination Index (CI) Values

Effect LevelCI ValueInteraction
50%
75%
90%

Part 2: In Vivo Efficacy Assessment in Rodent Models of Depression

Objective

To evaluate the antidepressant-like effects of Melitracen in combination with another drug in established rodent models of depression-like behavior.

Key In Vivo Models
  • Forced Swim Test (FST): A widely used model to screen for antidepressant activity based on the reduction of immobility time.[1][15][16]

  • Tail Suspension Test (TST): A similar model to the FST, where immobility is induced by suspending mice by their tails.[17][18][19][20]

  • Chronic Unpredictable Mild Stress (CUMS): A more translationally relevant model that induces a depressive-like phenotype, including anhedonia, by exposing animals to a series of mild, unpredictable stressors.[3][21][22][23][24]

Experimental Protocol: Forced Swim Test (FST) in Rats

Purpose: To assess the effect of the combination therapy on behavioral despair.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Cylindrical water tank (40-50 cm high, 20 cm in diameter).

  • Water maintained at 25 ± 1°C.

  • Video recording equipment.

  • Melitracen and the combination drug.

Procedure:

  • Acclimatization:

    • Acclimate the rats to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Administer Melitracen, the combination drug, their mixture, or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30, 60 minutes).

  • Pre-test Session (Day 1):

    • Place each rat individually in the water tank for a 15-minute session.[25]

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-test, place the rats back into the water tank for a 5-minute session.[25]

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the duration of immobility (the rat makes only minimal movements to keep its head above water).

    • Alternatively, score active behaviors like swimming and climbing.

Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) in Mice

Purpose: To evaluate the ability of the combination therapy to reverse chronic stress-induced anhedonia and other depressive-like behaviors.

Materials:

  • Male C57BL/6 mice.

  • A variety of stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal, social stress, restraint).[21][24]

  • Sucrose solution (1-2%).

  • Melitracen and the combination drug.

Procedure:

  • Baseline Sucrose Preference Test (SPT):

    • For 48 hours, give mice a free choice between two bottles: one with water and one with a 1-2% sucrose solution.

    • Measure the consumption of each liquid to determine the baseline preference for sucrose.

  • CUMS Induction (4-6 weeks):

    • Expose the mice to a different mild stressor each day according to a randomized schedule.[3][21]

    • The control group should be handled daily but not exposed to stressors.

  • Drug Administration:

    • During the last 2-3 weeks of the CUMS procedure, administer Melitracen, the combination drug, their mixture, or vehicle daily.

  • Sucrose Preference Test (Post-CUMS):

    • Repeat the SPT to assess anhedonia. A significant decrease in sucrose preference in the CUMS group compared to the control group indicates the induction of a depressive-like state.

  • Other Behavioral Tests:

    • Other tests, such as the Forced Swim Test or Tail Suspension Test, can be performed at the end of the CUMS protocol to assess other aspects of the depressive-like phenotype.

  • Data Analysis:

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

    • Compare the sucrose preference and immobility times between the different treatment groups.

Data Presentation: In Vivo Studies

Table 4: Effects on Immobility in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility
Vehicle Control--
Melitracen
Drug X
Melitracen + Drug X
Positive Control (e.g., Imipramine)

Table 5: Effects on Anhedonia in the CUMS Model

Treatment GroupSucrose Preference (%, Mean ± SEM)% Reversal of CUMS-Induced Deficit
Non-Stressed + Vehicle-
CUMS + Vehicle0%
CUMS + Melitracen
CUMS + Drug X
CUMS + Melitracen + Drug X

Part 3: Signaling Pathway Analysis

Objective

To investigate the molecular mechanisms underlying the effects of the Melitracen combination therapy by examining key signaling pathways implicated in depression and neuroprotection.

Relevant Signaling Pathways
  • BDNF/TrkB Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tropomyosin receptor kinase B (TrkB) are crucial for neuronal survival, plasticity, and neurogenesis.[26][27][28] Dysregulation of this pathway is implicated in depression.

  • MAPK/ERK Pathway: A downstream effector of BDNF/TrkB signaling, the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is involved in cell proliferation and differentiation.[26]

  • PI3K/Akt/mTOR Pathway: This pathway is another critical downstream target of BDNF/TrkB and plays a central role in cell survival, growth, and protein synthesis.[26][28][29][30][31][32][33]

Visualization of Signaling Pathways (Graphviz)

BDNF_TrkB_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR CREB CREB Akt->CREB Survival Neuronal Survival & Plasticity mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB CREB->Survival

Caption: BDNF/TrkB signaling and its major downstream pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_molecular Molecular Analysis reuptake Neurotransmitter Reuptake Assay synergy Synergy Analysis (Chou-Talalay) reuptake->synergy neurotoxicity Neurotoxicity Assay (PC12 Cells) neurotoxicity->synergy cums CUMS Model synergy->cums behavior Behavioral Analysis cums->behavior fst_tst FST / TST fst_tst->behavior western Western Blot (Signaling Proteins) behavior->western elisa ELISA (BDNF Levels) behavior->elisa

Caption: Overall experimental workflow for assessing combination therapy.

Synergy_Logic cluster_interpretation Interpretation start Dose-Response Data calc_ci Calculate Combination Index (CI) start->calc_ci isobologram Generate Isobologram start->isobologram synergism Synergism (CI < 1) calc_ci->synergism additivity Additivity (CI = 1) calc_ci->additivity antagonism Antagonism (CI > 1) calc_ci->antagonism

Caption: Logical flow for determining drug interaction synergy.

References

Troubleshooting & Optimization

troubleshooting poor solubility of Melitracen Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Melitracen Hydrochloride. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound shows significant variation across different sources. Some suppliers report a solubility of approximately 2 mg/mL in water, particularly with warming[1][2]. Others indicate a much higher solubility of up to 100 mg/mL, often requiring the use of sonication to achieve this concentration[3]. This discrepancy may be due to differences in the physical form of the compound (e.g., amorphous vs. crystalline), particle size, and the specific experimental conditions used for dissolution.

Q2: Why is my this compound not dissolving in water?

A2: this compound is classified as a poorly water-soluble drug[4]. Several factors can contribute to dissolution difficulties:

  • Low intrinsic solubility: The chemical structure of Melitracen contributes to its limited solubility in aqueous solutions.

  • Physical form: The compound may exist in a less soluble crystalline form.

  • Particle size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

  • Temperature: Room temperature water may not be sufficient to dissolve the compound effectively.

  • pH of the solution: The pH of the aqueous solution can influence the ionization state of the molecule, which in turn affects its solubility.

Q3: Is it safe to heat the solution to aid dissolution?

A3: Yes, warming the solution is a recommended method to increase the solubility of this compound[1][2]. However, it is crucial to avoid excessive heat that could lead to degradation. Gentle warming, for instance in a 37°C water bath, is advisable. Always visually inspect the solution for any signs of precipitation upon cooling.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[5]. A common practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Q5: How long are aqueous solutions of this compound stable?

A5: It is recommended not to store aqueous solutions of this compound for more than one day[5]. For stock solutions prepared in DMSO, storage at -20°C for up to one month or -80°C for up to six months is generally advised, though stability can be compound-specific and should be confirmed if long-term storage is necessary[3][6]. It is best to prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

If you are experiencing poor solubility of this compound, follow these troubleshooting steps:

Issue: Precipitate forms in the aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility Increase the temperature of the solution by gentle warming (e.g., 37°C water bath).The precipitate dissolves, and the solution becomes clear.
Use sonication to aid dissolution.The mechanical energy helps to break down particles and enhance solubility.
Incorrect pH Adjust the pH of the aqueous solution. While the effect of pH is not fully characterized, tricyclic antidepressants can have pH-dependent solubility.The compound dissolves as its ionization state is altered to a more soluble form.
High concentration Prepare a more dilute solution.The concentration is below the solubility limit, and the compound dissolves completely.
Solvent incompatibility Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.The compound remains in solution at the desired final concentration.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes reported solubility data:

Solvent Solubility Conditions Reference
Water2 mg/mLWarmed[1][2]
Water100 mg/mLWith ultrasonication[3]
DMSO≥10 mg/mL-[1]
DMSO100 mg/mLWith ultrasonication[3]
EthanolHigh solubility-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure all solid has dissolved.

  • Sterilization (Optional): If required for your experiment (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3][6]. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around to prevent precipitation.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions[5].

Visualizations

Troubleshooting_Solubility start Start: Poor Solubility of This compound step1 Is the compound fully dissolved in the aqueous solution? start->step1 step2 Try gentle warming (e.g., 37°C) and/or sonication. step1->step2 No end_success Success: Compound is dissolved. step1->end_success Yes step3 Is the solution clear now? step2->step3 step4 Consider preparing a stock solution in an organic solvent (e.g., DMSO). step3->step4 No step3->end_success Yes step5 Dilute the stock solution into the pre-warmed aqueous medium. step4->step5 step6 Is the final aqueous solution clear? step5->step6 step7 The concentration may be too high. Try a lower final concentration. step6->step7 No step6->end_success Yes end_fail Further optimization needed. Consider alternative solvents or formulation strategies. step7->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) & Norepinephrine (NE) transporter SERT / NET Transporters neurotransmitters Increased 5-HT & NE transporter->neurotransmitters Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding effect Downstream Signaling & Antidepressant Effect receptors->effect melitracen Melitracen HCl melitracen->transporter Inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Melitracen and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Melitracen and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Melitracen, offering systematic approaches to problem-solving.

Problem: Poor Resolution Between Melitracen and an Impurity

Q1: I am observing poor separation between the Melitracen peak and a closely eluting impurity. What steps can I take to improve the resolution?

A1: Achieving adequate resolution is critical for accurate quantification. Here is a step-by-step approach to troubleshoot and improve peak separation:

Troubleshooting Workflow:

G start Poor Resolution Observed check_method 1. Verify Method Parameters - Column Type - Mobile Phase Composition - Flow Rate & Temperature - Wavelength start->check_method adjust_mp 2. Optimize Mobile Phase - Adjust Organic Ratio - Modify pH of Aqueous Phase check_method->adjust_mp Parameters Correct resolution_ok Resolution Acceptable? adjust_mp->resolution_ok After Adjustment change_column 3. Evaluate Stationary Phase - Different C18 Column? - Consider Cyano or Phenyl Column change_column->resolution_ok After Change gradient 4. Implement Gradient Elution - Steeper or Shallower Gradient? gradient->resolution_ok After Change resolution_ok->change_column No resolution_ok->gradient No end Problem Solved resolution_ok->end Yes G tailing Peak Tailing Observed cause1 Column Overload tailing->cause1 cause2 Secondary Interactions tailing->cause2 cause3 Column Degradation tailing->cause3 cause4 Mismatched Sample Solvent tailing->cause4 solution1 Reduce Sample Concentration/ Injection Volume cause1->solution1 solution2 Adjust Mobile Phase pH/ Use Additives (e.g., TEA) cause2->solution2 solution3 Use Guard Column/ Replace Column cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

addressing degradation of Melitracen Hydrochloride under peroxide conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Melitracen Hydrochloride, with a specific focus on its degradation under peroxide conditions.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows unexpected impurity peaks on the HPLC chromatogram. What could be the cause?

A: this compound is particularly susceptible to degradation under oxidative conditions.[1][2] If your sample has been exposed to oxidizing agents, or if peroxides are present as impurities in your solvents or excipients, you may observe degradation products. Studies have shown that this compound is stable under acidic, basic, thermal, and photolytic stress, with significant degradation occurring only in the presence of peroxide.[1][2]

Q2: What is the primary degradation pathway for this compound in the presence of peroxides?

A: this compound is a tricyclic antidepressant with a tertiary amine functional group in its side chain.[3][4] Tertiary amines are known to react with hydrogen peroxide to form N-oxides.[5] Therefore, the primary degradation product under peroxide stress is likely the corresponding Melitracen N-oxide.

Q3: How can I prevent the degradation of this compound during my experiments and in storage?

A: To minimize oxidative degradation, consider the following preventative measures:

  • Use High-Purity Solvents: Ensure all solvents are fresh and of high purity, preferably HPLC-grade, to avoid peroxide contaminants.

  • Test Excipients: If working with formulations, test excipients for peroxide content, as they are a common source of oxidative stress.[5]

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric oxygen.

  • Control Storage Conditions: Store the material in tightly sealed, light-resistant containers under recommended temperature and humidity conditions.

  • Add Antioxidants/Chelators: In formulation development, the use of antioxidants or metal chelators can help scavenge reactive oxygen species and transition metals that catalyze oxidation.[5]

Q4: I need to perform a forced degradation study on this compound. What are the recommended stress conditions according to ICH guidelines?

A: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[6] According to the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), stress testing should include exposure to:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH).[7]

  • Oxidation: Typically using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]

  • Thermal Stress: Exposing the solid drug or solution to elevated temperatures (e.g., 80°C).[7]

  • Photolytic Stress: Exposing the drug to a combination of visible and UV light.[8][9]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[10]

Troubleshooting Guide: Unexpected Peaks in HPLC

If you observe unexpected peaks when analyzing this compound, especially after potential exposure to oxidative conditions, follow this guide:

Observation Potential Cause Recommended Action
A new, more polar peak appears before the main Melitracen peak.Oxidative Degradation: This is likely a degradation product, such as Melitracen N-oxide, which is more polar than the parent compound.1. Confirm the identity of the peak using mass spectrometry (MS).2. Review sample handling and storage procedures for potential exposure to oxidants.3. Perform a controlled forced degradation study with hydrogen peroxide to confirm if the peak's retention time matches the degradant.
Multiple small peaks are observed throughout the chromatogram.Contaminated Mobile Phase/Solvent: Peroxides or other impurities in solvents (e.g., acetonitrile, methanol, water) can cause degradation.1. Prepare fresh mobile phase using high-purity, HPLC-grade solvents.2. Sonicate the mobile phase to degas it before use.[11]
The main Melitracen peak area is significantly reduced.Extensive Degradation: The sample may have undergone significant degradation, leading to a lower concentration of the active ingredient.1. Re-prepare the sample using a fresh, properly stored stock of this compound.2. Quantify the degradation by comparing the peak area to a reference standard and establish a mass balance.[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential impurities and degradation products.[1][2]

Parameter Specification
HPLC System Shimadzu HPLC system or equivalent with UV detector.[1][2]
Column Waters X-Terra RP18 (150 mm x 4.6 mm, 5 µm particle size).[1][2]
Mobile Phase Buffer:Acetonitrile (65:35 v/v).[1][2]
Buffer Preparation Dissolve 5.23 g of dibasic potassium phosphate in 1000 mL of water. Adjust pH to 7.0 with orthophosphoric acid.[1][2]
Flow Rate 1.2 mL/min.[1][2]
Detection Wavelength 220 nm.[1][2]
Column Temperature Ambient
Injection Volume 20 µL
Expected Retention Time ~20.7 minutes for this compound.[1][2]
Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol outlines the procedure for intentionally degrading this compound to study its degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase or methanol/water).

  • Stress Application:

    • To a known volume of the stock solution, add 3% hydrogen peroxide.

    • Protect the solution from light and keep it at room temperature.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching (Optional): If the reaction is rapid, it may be necessary to stop it by adding a quenching agent (e.g., sodium bisulfite) or by significant dilution.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent drug and the increase in the peak areas of any degradation products.

    • Calculate the percentage of degradation.

    • Ensure the peak purity of the parent drug peak to confirm the method's specificity.

Visualizations

Drug Mechanism and Degradation Pathway

cluster_mechanism Mechanism of Action cluster_degradation Oxidative Degradation Pathway SynapticCleft Synaptic Cleft (Increased Neurotransmitters) Melitracen Melitracen HCl Reuptake Norepinephrine & Serotonin Reuptake Transporter Melitracen->Reuptake Melitracen_Struct Melitracen (Tertiary Amine) Degradant Melitracen N-oxide (Degradation Product) Melitracen_Struct->Degradant Oxidation Peroxide Hydrogen Peroxide (H₂O₂) Peroxide->Degradant

Caption: Melitracen's therapeutic action and its degradation via oxidation.

Experimental Workflow for Forced Degradation

cluster_analysis Analysis & Characterization start Start: Prepare Drug Substance Solution stress Apply Stress Condition (e.g., Add 3% H₂O₂) start->stress sample Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sample hplc Analyze via Stability-Indicating RP-HPLC Method sample->hplc data Data Analysis hplc->data purity Check Peak Purity data->purity quantify Quantify Degradation (%) data->quantify identify Identify Degradants (LC-MS) data->identify report Report Findings purity->report quantify->report identify->report

Caption: Workflow for a typical oxidative forced degradation study.

References

Technical Support Center: Extraction of Melitracen from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of Melitracen extraction methods from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Melitracen from biological samples?

A1: The two most prevalent techniques for extracting Melitracen, a tricyclic antidepressant, from biological matrices such as plasma, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of Melitracen in immiscible liquid phases. SPE is a more modern and selective technique that uses a solid sorbent to isolate the analyte of interest.

Q2: Which extraction method is better, LLE or SPE?

A2: The choice between LLE and SPE depends on several factors, including the sample matrix, required sample cleanup, desired recovery, and available resources.

  • LLE is often simpler to set up initially and can be cost-effective for a small number of samples. However, it can be labor-intensive, require large volumes of organic solvents, and may be less selective, leading to potential matrix effects in sensitive analytical methods like LC-MS.

  • SPE offers higher selectivity, cleaner extracts, and better reproducibility.[1] It is also more amenable to automation for high-throughput analysis. While the initial method development for SPE can be more involved, it often results in a more robust and efficient workflow.

Q3: I am experiencing low recovery of Melitracen. What are the possible causes and solutions?

A3: Low recovery is a common issue in sample extraction. The troubleshooting section below provides a detailed guide to address this problem for both LLE and SPE methods. Key areas to investigate include incorrect pH, inappropriate solvent selection, incomplete elution, and issues with the sorbent in SPE.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Melitracen?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. To minimize them:

  • Optimize Sample Cleanup: A more selective extraction method like SPE, particularly mixed-mode SPE, can effectively remove interfering matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of Melitracen from co-eluting matrix components.

  • Dilution: Diluting the final extract can reduce the concentration of interfering substances, but this may compromise the limit of detection.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Possible Cause Recommended Solution
Low Recovery Incorrect pH of the aqueous phase: Melitracen is a basic drug. If the pH is not sufficiently high (typically >9), it will be protonated and remain in the aqueous phase.Adjust the pH of the biological sample to at least 2 pH units above the pKa of Melitracen (~9.5) using a suitable base (e.g., NaOH, ammonium hydroxide).
Inappropriate extraction solvent: The organic solvent may not have sufficient polarity to efficiently extract Melitracen.Use a more polar, water-immiscible solvent or a mixture of solvents. Common choices for basic drugs include ethyl acetate, diethyl ether, or mixtures of hexane with isopropanol.[2][3]
Insufficient mixing: Inadequate vortexing or shaking leads to poor partitioning between the two phases.Vortex the sample and extraction solvent for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction.
Emulsion formation: A stable emulsion layer between the aqueous and organic phases can trap the analyte.- Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its ionic strength.- Filter the emulsion through a glass wool plug.
Poor Reproducibility Inconsistent pipetting: Inaccurate dispensing of sample, internal standard, or solvents.Calibrate pipettes regularly and use proper pipetting techniques.
Variable pH adjustment: Inconsistent pH across samples.Use a calibrated pH meter and ensure consistent addition of the basifying agent.
Incomplete phase separation: Aspirating part of the aqueous layer along with the organic layer, or vice versa.Allow sufficient time for the phases to separate completely after centrifugation. Carefully aspirate the desired layer, avoiding the interface.
High Matrix Effects Co-extraction of interfering substances: The chosen solvent may be extracting endogenous matrix components along with Melitracen.- Use a less polar solvent if possible without significantly compromising recovery.- Perform a back-extraction: After the initial extraction, back-extract Melitracen into an acidic aqueous phase, then re-adjust the pH to basic and extract again into a fresh organic solvent.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Recommended Solution
Low Recovery Inappropriate sorbent selection: The sorbent chemistry is not suitable for retaining Melitracen.For a basic compound like Melitracen, a mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or a reversed-phase sorbent (e.g., C8, C18) can be effective.[4]
Incorrect pH during loading: The sample pH is not optimized for retention.For mixed-mode cation exchange, acidify the sample to ensure Melitracen is positively charged and binds to the sorbent. For reversed-phase, a neutral or slightly basic pH may be optimal.
Analyte breakthrough during loading or washing: The wash solvent is too strong and is eluting the analyte.- Use a weaker wash solvent (e.g., lower percentage of organic solvent).- For mixed-mode SPE, a wash with an organic solvent (e.g., methanol) can remove non-polar interferences while Melitracen is retained by ion exchange.
Incomplete elution: The elution solvent is not strong enough to desorb Melitracen from the sorbent.- Use a stronger elution solvent. For mixed-mode cation exchange, an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically required to neutralize the charge and elute the basic drug.[5]
Drying of the sorbent bed (for silica-based phases): If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.
Poor Reproducibility Inconsistent flow rate: Variable flow rates during loading, washing, and elution can affect retention and recovery.Use a vacuum manifold or a positive pressure manifold with consistent settings for all samples.
Channeling: The sample or solvents create channels through the sorbent bed, leading to inefficient interaction.Ensure the sorbent is properly conditioned and that the sample is loaded evenly and at a slow, consistent flow rate.
High Matrix Effects Co-elution of interferences: The wash steps are not effectively removing matrix components.- Optimize the wash steps by using solvents of intermediate strength that will remove interferences without eluting Melitracen.- For reversed-phase SPE, a wash with a low percentage of organic solvent can remove polar interferences. For mixed-mode SPE, an acidic wash followed by a neutral organic wash can provide a very clean extract.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the extraction of Melitracen and similar tricyclic antidepressants from biological fluids.

Table 1: Liquid-Liquid Extraction Performance for Melitracen in Human Plasma

Parameter Value Reference
Extraction SolventDiethyl Ether[6]
Recovery73.52 - 78.91%[6]
LLOQ0.4 ng/mL[6]
Linearity0.4 - 50.0 ng/mL[6]
Intra-day Precision2.96 - 7.76%[6]
Inter-day Precision2.96 - 7.76%[6]

Table 2: Solid-Phase Extraction Performance for Tricyclic Antidepressants (Proxy Data)

Analyte Matrix SPE Sorbent Recovery LLOQ Reference
Amitriptyline & NortriptylineHuman PlasmaWeak Cation Exchange (WCX)85 - 96%5 ng/mL[7]
Amitriptyline, Nortriptyline, Imipramine, Doxepin, DesipramineHuman UrineWeak Cation Exchange (WCX)>92%0.1 ng/mL[8][9]
Various TCAsHuman UrineMixed (LLE, dSPE)69 - 84%0.71 - 1.1 µg/L[10][11]

Experimental Protocols

Detailed Methodology 1: Liquid-Liquid Extraction of Melitracen from Human Plasma

This protocol is adapted from a validated LC-ESI-MS method.[6]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add the internal standard solution.

    • Add 50 µL of 1 M NaOH to alkalize the sample. Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of diethyl ether to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10mM ammonium acetate–methanol–acetonitrile). Vortex for 30 seconds.

  • Analysis:

    • Centrifuge the reconstituted sample at 12,000 rpm for 5 minutes.

    • Inject the supernatant into the LC-MS/MS system.

Detailed Methodology 2: Solid-Phase Extraction of Melitracen from Human Plasma (Adapted from TCA Protocols)

This protocol is a proposed method adapted from established procedures for other tricyclic antidepressants and basic drugs, utilizing a mixed-mode cation exchange sorbent.[1][7][8]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step both dilutes the sample and ensures Melitracen is in its protonated, positively charged state.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Melitracen from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the charge on Melitracen, releasing it from the ion-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Plasma Sample add_is Add Internal Standard start->add_is alkalize Alkalize (pH > 9.5) add_is->alkalize add_solvent Add Organic Solvent alkalize->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Steps cluster_analysis Analysis Preparation plasma Plasma Sample acidify Acidify Sample (e.g., 4% H3PO4) plasma->acidify condition Condition Cartridge (Methanol, Water) load Load Sample acidify->load condition->load wash1 Wash 1 (e.g., 0.1 M HCl) load->wash1 wash2 Wash 2 (e.g., Methanol) wash1->wash2 elute Elute (e.g., 5% NH4OH in Methanol) wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Troubleshooting_Logic cluster_LLE LLE Troubleshooting cluster_SPE SPE Troubleshooting start Low Analyte Recovery? check_ph_lle Is sample pH > 9.5? start->check_ph_lle LLE check_sorbent_spe Correct sorbent? start->check_sorbent_spe SPE check_solvent_lle Is solvent appropriate? check_ph_lle->check_solvent_lle Yes adjust_ph_lle Adjust pH check_ph_lle->adjust_ph_lle No check_mixing_lle Sufficient mixing? check_solvent_lle->check_mixing_lle Yes change_solvent_lle Change Solvent check_solvent_lle->change_solvent_lle No increase_mixing Increase Mixing Time/Intensity check_mixing_lle->increase_mixing No check_ph_load_spe Correct pH at load? check_sorbent_spe->check_ph_load_spe Yes change_sorbent_spe Change Sorbent check_sorbent_spe->change_sorbent_spe No check_wash_spe Wash too strong? check_ph_load_spe->check_wash_spe Yes adjust_ph_load_spe Adjust Load pH check_ph_load_spe->adjust_ph_load_spe No check_elution_spe Elution too weak? check_wash_spe->check_elution_spe No weaken_wash_spe Weaken Wash Solvent check_wash_spe->weaken_wash_spe Yes strengthen_elution_spe Strengthen Elution Solvent check_elution_spe->strengthen_elution_spe No

References

challenges in the long-term storage and stability of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Melitracen Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a stability sample. 1. Degradation of this compound. 2. Contamination of the sample or mobile phase. 3. Interaction with excipients in the formulation.1. Compare the chromatogram with that of a stressed sample (e.g., peroxide-treated) to identify potential degradation products. The primary degradation pathway for this compound is oxidation.[1][2] 2. Prepare fresh mobile phase and re-run the analysis with a freshly prepared standard solution. 3. Analyze a placebo formulation subjected to the same stress conditions to identify any excipient-related peaks.
Loss of potency in a stored solid sample. 1. Improper storage conditions (exposure to light, high humidity, or high temperature). 2. Oxidative degradation.1. Ensure the sample is stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] 2. For formulated products, consider the inclusion of antioxidants in the formulation to enhance stability.
Variability in stability results between batches. 1. Inconsistent storage conditions. 2. Differences in impurity profiles of the initial batches.1. Standardize and meticulously monitor storage conditions for all stability studies. 2. Characterize the impurity profile of each new batch of this compound before initiating stability studies.
Precipitation observed in a stock solution. 1. Poor solubility in the chosen solvent. 2. Storage of aqueous solutions for extended periods.1. This compound is soluble in DMSO for stock solutions. It is only slightly soluble in aqueous solutions.[3] 2. It is not recommended to store aqueous solutions for more than one day. For longer-term storage, use DMSO and store at -20°C for up to one month or -80°C for up to six months.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][2]

Q2: How stable is this compound in solution?

A2: Aqueous solutions of this compound are not recommended for storage for more than 24 hours.[3] Stock solutions prepared in DMSO are more stable and can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: What are the main degradation pathways for this compound?

A3: Based on forced degradation studies, the primary degradation pathway for this compound is oxidation.[1][2] It has been shown to be relatively stable under conditions of acid and base hydrolysis, heat, and UV/sunlight exposure.[1][2]

Q4: What are the known degradation products or impurities of this compound?

A4: Two potential process-related impurities, which may also be observed as degradation products, have been identified as:

  • Impurity A: 10-(3-(dimethylamino) propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol[1][2]

  • Impurity B: 10,10-dimethyl anthrone[1][2]

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, for tablet formulations, the inclusion of antioxidants can effectively improve the stability of this compound. Additionally, the formation of co-crystals, for instance with flupentixol dihydrochloride, has been shown to result in good stability.

Quantitative Data on Stability

Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating power of analytical methods. A successful study typically aims for 5-20% degradation. While literature indicates this compound is stable under most stress conditions except for oxidation, specific quantitative degradation percentages are not consistently reported.[1][2] The following table summarizes the qualitative stability and provides an illustrative example for oxidative stress, reflecting a typical outcome for a forced degradation study.

Stress Condition Condition Details Observation Illustrative % Degradation (Example)
Acid Hydrolysis0.1 M HClNo significant degradation observed.[1][2]< 1%
Base Hydrolysis0.1 M NaOHNo significant degradation observed.[1][2]< 1%
Oxidative Stress3% H₂O₂Degradation observed.[1][2]~15%
Thermal StressElevated TemperatureNo significant degradation observed.[1][2]< 1%
Photolytic StressUV/SunlightNo significant degradation observed.[1][2]< 1%

Note: The illustrative degradation percentage for oxidative stress is a representative value for a forced degradation study and is not derived from a specific experimental report for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound to assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat if necessary. Withdraw samples at appropriate time intervals.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat if necessary. Withdraw samples at appropriate time intervals.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at appropriate time intervals.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 60-80°C) in a calibrated oven. Also, expose the stock solution to the same temperature. Withdraw samples at appropriate time intervals.

  • Photolytic Degradation: Expose the solid drug powder and the stock solution to UV light (e.g., 254 nm) and visible light (simulating sunlight) in a photostability chamber. Ensure a suitable control sample is protected from light.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.[1][2]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: X-Terra RP-18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 5.23 g of potassium phosphate dibasic in 1000 mL of water. Adjust the pH to 7.0 using orthophosphoric acid.[1][2]

    • Mobile Phase: Mix the buffer and acetonitrile in a ratio of 65:35 (v/v).[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Detection Wavelength: 220 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time (approximately 20.69 minutes).[1][2]

    • Inject the stressed samples.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Melitracen HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to Stress oxide Oxidative Stress (3% H₂O₂) prep->oxide Expose to Stress thermal Thermal Stress (Solid & Solution) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Mass Balance hplc->data

Caption: Workflow for the forced degradation study of this compound.

hplc_method_workflow cluster_setup HPLC System Setup cluster_execution Analysis Execution cluster_validation Method Validation (ICH Guidelines) mobile_phase Prepare Mobile Phase: Buffer (pH 7.0) : Acetonitrile (65:35) column Equilibrate RP-18 Column mobile_phase->column detector Set Detector to 220 nm column->detector inject_std Inject Standard Solution detector->inject_std inject_sample Inject Stressed/Stability Samples inject_std->inject_sample specificity Specificity inject_sample->specificity Validate linearity Linearity inject_sample->linearity Validate accuracy Accuracy inject_sample->accuracy Validate precision Precision inject_sample->precision Validate

Caption: Workflow for the stability-indicating RP-HPLC method.

References

Technical Support Center: Method Refinement for Reducing Interference in Melitracen Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melitracen assays. Our goal is to help you identify and mitigate common sources of interference to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Melitracen assays?

A1: Interference in Melitracen assays can primarily be categorized into two types:

  • Matrix Effects: These are caused by components in the biological sample (e.g., plasma, urine) that co-elute with Melitracen and either suppress or enhance the analytical signal. Common culprits include phospholipids, salts, and endogenous metabolites.[1][2] This can lead to inaccurate quantification of Melitracen.

  • Cross-Reactivity: This is a significant issue in immunoassays where antibodies designed to detect Melitracen may also bind to other structurally similar molecules. This can lead to false-positive results. For tricyclic antidepressants (TCAs) like Melitracen, cross-reactivity has been observed with other TCAs, as well as some antihistamines and antipsychotic medications.[3][4]

Q2: My HPLC-UV chromatogram for a plasma sample shows a broad peak for Melitracen. What could be the cause?

A2: A broad peak for Melitracen in an HPLC-UV analysis of a plasma sample can be indicative of several issues:

  • Poor Sample Cleanup: Residual matrix components from the plasma can interfere with the chromatography, leading to peak broadening.

  • Column Contamination: Buildup of endogenous material from previous injections can degrade column performance.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Melitracen, which is a basic compound.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and peak broadening.

Q3: I am getting unexpectedly high results in my Melitracen immunoassay for a patient on multiple medications. What should I investigate?

A3: Unexpectedly high results in a Melitracen immunoassay, particularly in patients on multiple medications, strongly suggest cross-reactivity. Melitracen is a tricyclic antidepressant, and immunoassays for this class of drugs are known to cross-react with other structurally related compounds. You should review the patient's medication list for other tricyclic antidepressants, as well as certain antihistamines (like diphenhydramine and hydroxyzine) and antipsychotics (like quetiapine) that have been reported to cause false-positive results in TCA immunoassays.[3][4] Confirmation of the result with a more specific method, such as LC-MS/MS, is highly recommended.

Q4: How can I minimize the matrix effect in my LC-MS/MS analysis of Melitracen in plasma?

A4: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Here are some effective strategies:

  • Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation at removing phospholipids and other interferences.[5]

  • Chromatographic Separation: Adjust your HPLC method to separate Melitracen from the regions where matrix components tend to elute. This can involve modifying the gradient, changing the column chemistry, or adjusting the mobile phase pH.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Melitracen will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[2]

Q5: What are potential degradation products of Melitracen that could interfere with my assay?

A5: Forced degradation studies have shown that Melitracen is susceptible to degradation under certain conditions. One identified degradation product under peroxide conditions is 10-(3-(dimethylamino) propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol (Impurity A).[6] It is important to have a stability-indicating analytical method that can separate the parent Melitracen peak from any potential degradation products to ensure accurate quantification, especially when analyzing aged samples or conducting stability studies.

Troubleshooting Guides

HPLC-UV/LC-MS Assay Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for the basic nature of Melitracen.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Melitracen (around 9.5). A slightly acidic mobile phase (e.g., pH 3-4) is often effective.
Secondary interactions with the column stationary phase.Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Ghost Peaks Contamination in the HPLC system or mobile phase.Flush the system with a strong solvent. Ensure high-purity solvents and freshly prepared mobile phases are used.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Ion Suppression/Enhancement (LC-MS) Co-eluting matrix components from the biological sample.Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Optimize chromatographic conditions to separate Melitracen from the interfering peaks.
Immunoassay Troubleshooting
Problem Potential Cause Recommended Solution
False-Positive Results Cross-reactivity with other structurally similar drugs (other TCAs, some antihistamines, antipsychotics).Review the patient's medication history. Confirm positive results with a more specific method like LC-MS/MS.
High Background Signal Non-specific binding of antibodies to the plate.Ensure proper blocking of the plate. Optimize the concentration of the detection antibody.
Low Signal Inactive reagents (antibodies, enzyme conjugate, substrate).Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents.
Insufficient incubation times or incorrect temperature.Follow the manufacturer's protocol for incubation times and temperatures.

Data on Interference and Method Refinement

Table 1: Comparison of Sample Preparation Techniques for Tricyclic Antidepressants in Plasma

Technique Average Analyte Recovery (%) Average Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85-95%High (significant ion suppression)Fast and simplePoor removal of matrix components, especially phospholipids.
Liquid-Liquid Extraction (LLE) 70-90%ModerateGood for removing salts and some polar interferences.Can be labor-intensive, may form emulsions, and may have lower recovery for more polar analytes.[5]
Solid-Phase Extraction (SPE) >90%Low (<20%)High analyte recovery and excellent removal of matrix components, leading to cleaner extracts and reduced matrix effects.[5]Can be more time-consuming and costly than PPT.

Data is representative for the class of tricyclic antidepressants and provides a general comparison.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Melitracen from Human Plasma for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Mixed-mode C8/cation exchange SPE cartridges

  • Human plasma sample

  • Internal Standard (IS): Melitracen-d6

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the Melitracen-d6 internal standard solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Inaccurate Melitracen HPLC Results

Troubleshooting_Workflow start Inaccurate HPLC Results check_peak Examine Peak Shape (Broad, Tailing, Fronting?) start->check_peak check_retention Check Retention Time (Consistent?) start->check_retention check_quant Review Quantification (High/Low Recovery?) start->check_quant peak_issue Poor Peak Shape check_peak->peak_issue retention_issue Inconsistent Retention Time check_retention->retention_issue quant_issue Inaccurate Quantification check_quant->quant_issue mobile_phase Optimize Mobile Phase pH (e.g., pH 3-4) peak_issue->mobile_phase Yes column_chem Use Base-Deactivated Column or Add Competing Base peak_issue->column_chem Yes temp_control Use Column Oven retention_issue->temp_control Yes mobile_phase_prep Ensure Proper Mobile Phase Mixing and Degassing retention_issue->mobile_phase_prep Yes matrix_effect Suspect Matrix Effect quant_issue->matrix_effect Yes improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_is

Caption: A logical workflow for troubleshooting common issues in Melitracen HPLC assays.

Conceptual Diagram of Matrix Effect in LC-MS

Matrix_Effect cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte Melitracen Analyte_H [Melitracen+H]+ Analyte->Analyte_H + H+ Proton H+ ESI_Source Electrospray Ionization Source Analyte_M Melitracen Analyte_H_Suppressed Reduced [Melitracen+H]+ Analyte_M->Analyte_H_Suppressed Proton_M H+ Matrix Matrix Component Matrix_H [Matrix+H]+ Matrix->Matrix_H + H+ MS_Detector Mass Spectrometer ESI_Source->MS_Detector

Caption: Illustration of ion suppression, a common matrix effect in LC-MS analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Melitracen

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Melitracen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guides & FAQs

Identifying and Characterizing Matrix Effects

Q1: My Melitracen signal intensity is inconsistent between samples, especially between calibration standards and actual plasma samples. What could be the cause?

A1: This issue is often a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of Melitracen, leading to either ion suppression or enhancement.[1][2][3][4] To confirm this, you should perform a matrix effect assessment.

Q2: How can I qualitatively and quantitatively assess matrix effects for my Melitracen assay?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention time matrix components are eluting and causing interference.[1][5][6] A constant flow of a Melitracen standard solution is infused into the LC flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for Melitracen indicates ion suppression or enhancement, respectively, at that specific retention time.[1][6]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] You compare the peak area of Melitracen in a solution spiked into an extracted blank matrix (Set A) to the peak area of Melitracen in a neat solution (Set B) at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Mitigating Matrix Effects

Q3: I have confirmed significant ion suppression at the retention time of Melitracen. What are my options to mitigate this?

A3: You can address matrix effects through several strategies, often used in combination:

  • Improve Sample Preparation: The goal is to remove interfering components before analysis. For Melitracen, which is a tricyclic antidepressant, common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8][9] LLE and SPE are generally more effective at removing phospholipids and other interfering substances than PPT.[2]

  • Optimize Chromatographic Separation: Adjusting your LC method can separate Melitracen from the co-eluting interferences.[2][10] You can try modifying the mobile phase composition, changing the gradient profile, or using a different type of analytical column (e.g., one with a different stationary phase chemistry).[2][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[10] A SIL-IS, such as Melitracen-d3, is chemically identical to Melitracen and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized.

  • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[10]

Q4: I don't have access to a stable isotope-labeled internal standard for Melitracen. What are my alternatives?

A4: While a SIL-IS is ideal, you can use a structural analog as an internal standard. For Melitracen, a good choice would be another tricyclic antidepressant that is not present in your samples and has similar physicochemical properties and chromatographic behavior. However, be aware that a structural analog may not perfectly co-elute and thus may not compensate for matrix effects as effectively as a SIL-IS.[5]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Samples: Process at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method (e.g., LLE).

  • Prepare Set A: Spike a known concentration of Melitracen (e.g., a low and high QC concentration) into the extracted blank matrix samples.

  • Prepare Set B: Prepare neat solutions of Melitracen in the reconstitution solvent at the same concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Melitracen.

  • Calculation: Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF for each lot.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Melitracen Recovery and Matrix Effect in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (PPT)95 ± 5%0.65 (Suppression)0.98
Liquid-Liquid Extraction (LLE)85 ± 7%0.88 (Suppression)1.01
Solid-Phase Extraction (SPE)92 ± 6%0.97 (Minimal Effect)1.00

Data is representative and for illustrative purposes.

Table 2: Example LC-MS/MS Parameters for Melitracen Analysis

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Melitracen MRM Transition[Specific precursor > product ion pair, e.g., m/z 292.2 > 109.1]
Melitracen-d3 IS MRM Transition[Specific precursor > product ion pair, e.g., m/z 295.2 > 112.1]
Collision Energy[Optimized value, e.g., 25 eV]

Specific MRM transitions and collision energies should be optimized for the instrument in use. A published method for Melitracen used a C8 column with an isocratic mobile phase of acetonitrile-water-formic acid (36:64:1, v/v/v).[12]

Visualizations

troubleshooting_workflow cluster_mitigation Mitigation Strategies start Inconsistent Melitracen Signal (Poor Accuracy/Precision) assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me No Significant ME (Check other variables: IS, calibration, etc.) me_present->no_me No optimize_sp Improve Sample Prep (LLE or SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography revalidate Re-evaluate Matrix Effect and Validate Method optimize_sp->revalidate use_sil_is Use SIL-IS optimize_lc->revalidate use_sil_is->revalidate revalidate->me_present Iterate if needed

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

sample_prep_effectiveness cluster_input Biological Matrix (Plasma) cluster_methods Sample Preparation Methods cluster_output Resulting Extract plasma Melitracen Proteins Phospholipids Salts ppt Protein Precipitation (PPT) plasma:f1->ppt plasma:f2->ppt plasma:f3->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe ppt_out Melitracen Phospholipids Salts ppt->ppt_out Removes Proteins lle_out Melitracen Some Lipids lle->lle_out Removes Proteins, Salts, most Phospholipids spe_out Melitracen spe->spe_out Removes Proteins, Salts, Phospholipids

References

process improvements for the Grignard-based synthesis of Melitracen HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard-based synthesis of Melitracen HCl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of Melitracen HCl

Question: My Grignard reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Grignard reaction is a common issue, often stemming from the deactivation of the highly reactive Grignard reagent. Here are the primary causes and troubleshooting steps:

  • Moisture in the Reaction: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents, and ensure starting materials are dry. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide.

    • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as mechanical crushing, heating with a crystal of iodine, or adding a small amount of 1,2-dibromoethane to initiate the reaction.[1]

  • Inactive Alkyl Halide: The 3-(N,N-dimethylamino)propyl chloride may be of poor quality or have degraded.

    • Solution: Use a fresh, high-purity batch of the alkyl halide.

  • Incorrect Reaction Temperature: While the Grignard addition for Melitracen synthesis can be carried out at room temperature, the initial formation of the Grignard reagent is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.

    • Solution: For the formation of the Grignard reagent, gentle heating might be necessary for initiation. Once the reaction starts, it is often self-sustaining. For the addition to 10,10-dimethylanthrone, maintaining a consistent temperature (e.g., room temperature or slightly elevated) is crucial for reproducibility.[2][3][4]

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. What are these impurities and how can I minimize them?

Answer: The primary impurities in the Grignard-based synthesis of Melitracen HCl are typically the unreacted starting material (10,10-dimethylanthrone) and the intermediate alcohol (10-(3-(dimethylamino)propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol).

  • Impurity A: 10-(3-(dimethylamino)propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol: This is the alcohol intermediate formed after the hydrolysis of the magnesium alkoxide. Incomplete dehydration leads to its presence in the final product.

    • Solution: Ensure the dehydration step is complete. This can be achieved by using a sufficiently strong acid (e.g., concentrated hydrochloric acid) and allowing for adequate reaction time and temperature during this step.[2][5]

  • Impurity B: 10,10-dimethylanthrone: This is the unreacted starting ketone.

    • Solution: Ensure a sufficient molar excess of the Grignard reagent is used to drive the reaction to completion. A typical excess is in the range of 1.2 to 1.5 equivalents. However, a large excess can lead to other side reactions. Careful control of the stoichiometry is key.

Quantitative Data on Impurity Levels from a Patent:

ImpurityCrude Product (%)After Ethanol Pulping (%)After Isopropanol Pulping (%)
Formula I (unspecified structure)0.20 - 0.220.047 - 0.050.054
Formula II (unspecified structure)0.13 - 0.150.005 - 0.008Not detected

Data extracted from patent CN105418436A. "Formula I" and "Formula II" are impurities mentioned in the patent, with their structures not fully disclosed in the provided search results.

Issue 3: Product is an Oil instead of a Crystalline Solid

Question: My final Melitracen HCl product is an oil and will not crystallize. Why is this happening?

Answer: The presence of impurities, particularly the alcohol intermediate, can inhibit crystallization. Residual solvent can also lead to an oily product.

  • Solution:

    • Purification: Purify the crude product to remove impurities. Pulping with a suitable solvent like ethanol or isopropanol can be effective.[5] Recrystallization from an appropriate solvent system is also a standard method for obtaining a crystalline solid.

    • Drying: Ensure all residual solvent is removed from the final product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard synthesis of Melitracen HCl?

A1: Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction. It is a good solvent for the starting materials and the Grignard reagent.[2] In some procedures, a mixture of toluene and THF is used, where THF helps to stabilize the Grignard reagent.[2]

Q2: What is the recommended temperature for the Grignard reaction?

A2: The Grignard addition to 10,10-dimethylanthrone can be performed at room temperature.[2][3][4] The formation of the Grignard reagent itself is exothermic and may require initial gentle heating to initiate, after which the reaction often proceeds at the reflux temperature of the solvent. Careful temperature control is important for minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (10,10-dimethylanthrone). A typical mobile phase for TLC analysis is a mixture of dichloromethane, methanol, and acetic acid.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. In industrial settings, in-line monitoring techniques such as Near-Infrared (NIR) spectroscopy have been employed to track reactant concentrations in real-time.

Q4: What are the advantages of a continuous flow process over a batch process for this synthesis?

A4: A continuous flow process for the Grignard-based synthesis of Melitracen HCl offers several advantages over a traditional batch process, including:

  • Improved Safety: Better control over the exothermic Grignard reaction due to the small reaction volume and high surface-area-to-volume ratio.

  • Increased Efficiency: Reduced reaction times and fewer synthetic steps.[3]

  • Lower Environmental Impact: Reduced energy consumption and raw material usage.[3]

  • Smaller Footprint: The reactor setup is significantly smaller than for a batch process of similar output.[3]

Experimental Protocols

Protocol 1: Batch Synthesis of Melitracen HCl

This protocol is a generalized procedure based on information from various sources.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere.

    • Add a small amount of an initiator, such as a crystal of iodine.

    • In the dropping funnel, place a solution of 3-(N,N-dimethylamino)propyl chloride in anhydrous THF.

    • Add a small portion of the alkyl halide solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate initiation.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate flask, dissolve 10,10-dimethylanthrone in anhydrous THF.

    • Slowly add the 10,10-dimethylanthrone solution to the Grignard reagent with vigorous stirring.

    • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting ketone.

  • Work-up and Dehydration:

    • Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).

    • Combine the organic layers and wash with brine.

    • To the organic solution, add concentrated hydrochloric acid and stir to effect dehydration of the intermediate alcohol. The reaction progress can be monitored by TLC.

  • Isolation and Purification:

    • Separate the aqueous layer containing the Melitracen HCl.

    • Wash the organic layer with water and combine the aqueous layers.

    • The product can be isolated by crystallization, for example, by adding diethyl ether to a concentrated aqueous solution of the HCl salt.[2]

    • Further purification can be achieved by pulping the crude solid with a suitable solvent like ethanol or isopropanol, followed by filtration and drying under vacuum.[5]

Visualizations

Melitracen_Synthesis_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_grignard_addition Grignard Addition cluster_workup Work-up & Dehydration cluster_isolation Isolation & Purification Mg Magnesium Turnings GrignardReagent Grignard Reagent (DMPC-MgCl) Mg->GrignardReagent Reflux AlkylHalide 3-(N,N-dimethylamino)propyl chloride in THF AlkylHalide->Mg Initiator Initiator (Iodine) Initiator->Mg Alkoxide Magnesium Alkoxide Intermediate GrignardReagent->Alkoxide Ketone 10,10-dimethylanthrone in THF Ketone->Alkoxide Room Temp Hydrolysis Hydrolysis (H2O / weak acid) Alkoxide->Hydrolysis Alcohol Intermediate Alcohol Hydrolysis->Alcohol Dehydration Dehydration (HCl) Alcohol->Dehydration MelitracenBase Melitracen (free base) Dehydration->MelitracenBase SaltFormation Salt Formation (HCl in Ether) MelitracenBase->SaltFormation CrudeProduct Crude Melitracen HCl SaltFormation->CrudeProduct Purification Purification (Pulping/Recrystallization) CrudeProduct->Purification FinalProduct Pure Melitracen HCl Purification->FinalProduct Troubleshooting_Low_Yield Start Low or No Yield of Melitracen HCl CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckMg Assess Magnesium Quality Start->CheckMg CheckHalide Verify Alkyl Halide Quality Start->CheckHalide CheckTemp Review Reaction Temperature Profile Start->CheckTemp Sol_Moisture Flame-dry glassware. Use anhydrous solvents. Work under inert atmosphere. CheckMoisture->Sol_Moisture Sol_Mg Use fresh Mg turnings. Activate with iodine or 1,2-dibromoethane. CheckMg->Sol_Mg Sol_Halide Use fresh, high-purity alkyl halide. CheckHalide->Sol_Halide Sol_Temp Ensure proper initiation temperature and controlled addition temperature. CheckTemp->Sol_Temp

References

Technical Support Center: Optimization of Dosage for In-vivo Melitracen Hydrochloride Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Melitracen Hydrochloride for in-vivo studies in rats. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in-vivo experiments with this compound in rats.

Issue Potential Cause Troubleshooting Steps
High mortality or severe adverse effects in animals Dosage may be too high. A study reported aggressive behavior, excitability, increased body and liver weight, and mild hepatic atrophy at oral doses of 10, 30, and 90 mg/kg daily for 3 months in Wistar rats, with effects increasing with the dose.[1]- Start with a lower dose range. Consider doses below 10 mg/kg for initial efficacy studies. - Carefully observe animals for signs of toxicity, including changes in behavior, weight loss, and appetite. - If adverse effects are observed, reduce the dosage or consider a different administration route.
Lack of therapeutic effect - Dosage may be too low. - Inefficient drug delivery. this compound has better water solubility and stability than its free base form.[2] - Inappropriate animal model. - Gradually increase the dose, monitoring for both efficacy and adverse effects. - Ensure proper preparation and administration of the drug solution. For oral administration, ensure the gavage tube is correctly placed. For intravenous administration, confirm vein patency. - Verify that the chosen animal model (e.g., chronic unpredictable mild stress, forced swim test) is appropriate for assessing the antidepressant or anxiolytic effects of a tricyclic antidepressant.
High variability in experimental results - Inconsistent drug administration. - Individual differences in rat metabolism. - Stress induced by handling and administration. - Ensure all personnel are thoroughly trained in the chosen administration technique to ensure consistency. - Use a sufficient number of animals per group to account for biological variability. - Acclimatize animals to handling and the administration procedure before the start of the experiment to minimize stress-induced variability.
Precipitation of this compound in solution Improper solvent or storage conditions.- this compound has improved water solubility.[2] However, for higher concentrations, consider using vehicles such as PEG400, 0.2% Carboxymethyl cellulose, or a combination of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1] - Prepare solutions fresh daily if stability is a concern.
Regurgitation or aspiration during oral gavage - Improper gavage technique. - Excessive volume of administration. - Ensure the gavage needle is of the correct size and is inserted gently and to the correct depth. - The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[3]
Tissue damage or inflammation at the injection site (IV or IP) - Irritating properties of the formulation. - Improper injection technique. - Ensure the pH of the solution is within a physiologically acceptable range. - For intravenous injections, ensure the needle is correctly placed within the vein to avoid extravasation. For intraperitoneal injections, use the lower right abdominal quadrant to avoid puncturing the cecum or bladder.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q1: What is a recommended starting dose for this compound in rats for an efficacy study?

A1: Based on a toxicological study where adverse effects were observed at 10 mg/kg (p.o.), a starting dose for an efficacy study should be considerably lower.[1] It is advisable to conduct a pilot study with a range of doses (e.g., 1, 3, and 10 mg/kg) to determine the optimal dose that provides a therapeutic effect with minimal side effects.

Q2: What is the most common route of administration for this compound in rats?

A2: Oral administration (gavage) is the most commonly reported route in the literature for this compound in rats.[1] This route is convenient for daily dosing in chronic studies.

Q3: How should this compound be prepared for oral administration?

A3: this compound can be dissolved in various vehicles. Options include dissolving it in PEG400, suspending it in 0.2% Carboxymethyl cellulose, or dissolving it in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1] The choice of vehicle may depend on the required concentration and stability of the formulation.

Experimental Design

Q4: Which animal models are suitable for testing the antidepressant and anxiolytic effects of this compound in rats?

A4: As a tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine, Melitracen's effects can be evaluated in established rat models of depression and anxiety. These include:

  • Forced Swim Test (FST): To assess antidepressant-like activity.

  • Elevated Plus Maze (EPM): To evaluate anxiolytic-like effects.

  • Chronic Unpredictable Mild Stress (CUMS) model: To induce a depressive-like state and assess the therapeutic effects of chronic treatment.

Q5: What is the mechanism of action of this compound?

A5: Melitracen is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the synaptic cleft, it increases their availability, which is thought to mediate its antidepressant and anxiolytic effects.[4]

Quantitative Data Summary

Table 1: In-vivo Dosages of this compound in Rats

Dose (mg/kg) Route of Administration Animal Strain Duration Observed Effects Reference
10, 30, 90Oral (gavage)Wistar3 months (daily)Dose-dependent aggressive behavior, excitability, increased body and liver weight, mild hepatic atrophy.[1]

Experimental Protocols

Oral Gavage Administration Protocol
  • Animal Handling and Restraint:

    • Acclimatize rats to handling for several days prior to the experiment.

    • Gently restrain the rat, ensuring its body is straight to allow for easy passage of the gavage needle.

  • Drug Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired solution using an appropriate vehicle (e.g., 0.5% methylcellulose). Ensure the drug is fully dissolved or evenly suspended.

  • Gavage Procedure:

    • Select a gavage needle of appropriate size for the rat (typically 16-18 gauge for adult rats).

    • Measure the length of the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the drug solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Signaling Pathway and Experimental Workflow Diagrams

Melitracen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Serotonin_Vesicle Serotonin Vesicle SERT SERT Serotonin_Vesicle->SERT Serotonin Serotonin Serotonin_Vesicle->Serotonin Norepinephrine_Vesicle Norepinephrine Vesicle NET NET Norepinephrine_Vesicle->NET Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Neuronal_Response Neuronal Response Serotonin_Receptor->Neuronal_Response Norepinephrine_Receptor->Neuronal_Response Melitracen Melitracen Melitracen->SERT Inhibits Melitracen->NET Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Control, Vehicle, Melitracen Doses) Animal_Acclimatization->Group_Allocation Daily_Dosing Daily Drug Administration (e.g., Oral Gavage) Group_Allocation->Daily_Dosing Behavioral_Monitoring Daily Behavioral Monitoring (e.g., activity, feeding) Daily_Dosing->Behavioral_Monitoring Behavioral_Tests Behavioral Tests (e.g., FST, EPM) Behavioral_Monitoring->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Neurotransmitter levels) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in-vivo Melitracen studies in rats.

References

Validation & Comparative

A Comparative Guide to a New RP-HPLC Method and a Conventional UV-Spectrophotometric Method for the Quantification of Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method against a conventional UV-Spectrophotometric method for the quantitative analysis of Melitracen Hydrochloride. The information presented is based on validated experimental data, offering insights into the performance and applicability of each technique.

Data Presentation: Performance Comparison

The following table summarizes the key validation parameters for the new RP-HPLC method and a conventional UV-Spectrophotometric method, allowing for a direct comparison of their analytical performance.

Validation ParameterNew RP-HPLC MethodConventional UV-Spectrophotometric Method
Linearity Range 50–300 µg/mL[1]10–60 µg/mL[2]
Correlation Coefficient (r²) 0.998[1]>0.998[3]
Limit of Detection (LOD) 1.96 µg/mL[1]225.30 ng/spot (HPTLC)[3]
Limit of Quantification (LOQ) 5.96 µg/mL[1]682.73 ng/spot (HPTLC)[3]
Accuracy (% Recovery) 98-102%[4]99.91 ± 0.10[5]
Precision (%RSD) < 2%[6]< 2%
Specificity High (Separates from impurities)[3][7]Prone to interference from excipients[5][8]

Experimental Protocols

New RP-HPLC Method

This method offers high specificity and sensitivity for the determination of this compound.

Instrumentation:

  • A Shimadzu HPLC system equipped with an isocratic pump and UV detector was used.[7]

  • The analytical column was a Waters X-Terra RP-18 (15 cm x 0.46 cm i.d., 5 µm particle size).[3][7]

Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer and acetonitrile (35:65 v/v).[3][7] The buffer was prepared by dissolving 5.23 g of potassium phosphate dibasic in 1000 ml of water, with the pH adjusted to 7.0 using orthophosphoric acid.[3][7]

  • Flow Rate: 1.2 mL/min.[3][7]

  • Detection Wavelength: 220 nm.[3][7]

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 20.69 minutes for this compound.[3][7]

Standard Solution Preparation:

  • A stock solution of this compound was prepared by dissolving 10 mg of the standard in 10 mL of the mobile phase.

  • Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 5 µg/mL to 200 µg/mL.[3][7]

Sample Preparation:

  • Twenty tablets were weighed and finely powdered.

  • An amount of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 10 mL volumetric flask.

  • The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark.

  • The solution was filtered through a 0.45 µm nylon filter before injection.

Conventional UV-Spectrophotometric Method

This method is simpler and more cost-effective but may lack the specificity of chromatographic techniques.

Instrumentation:

  • A double beam UV-VIS spectrophotometer (e.g., Shimadzu UV-1800) was used.[9]

Methodology:

  • Solvent: Methanol[2] or 0.1N Hydrochloric Acid.[8]

  • λmax Determination: The wavelength of maximum absorbance (λmax) for this compound was determined by scanning a standard solution, and was found to be 286.5 nm.[10]

  • Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of standard this compound in 100 mL of the chosen solvent.

  • Calibration Curve: A series of dilutions ranging from 2-10 µg/mL were prepared from the stock solution, and their absorbance was measured at the λmax to construct a calibration curve.[5]

Sample Preparation:

  • Twenty tablets were weighed and powdered.

  • Powder equivalent to 50 mg of this compound was transferred to a 100 mL volumetric flask.[10]

  • The powder was dissolved in the solvent with the aid of sonication and the volume was made up.[10]

  • The solution was filtered, and a suitable aliquot was diluted to fall within the linear range of the calibration curve. The absorbance was then measured at the λmax.[10]

Visualizations

Experimental_Workflow_RP_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Tablet Weigh & Powder Tablets Dissolve_Sample Dissolve in Mobile Phase Tablet->Dissolve_Sample Filter Filter Sample Dissolve_Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the new RP-HPLC method.

Logical_Relationship_Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Specificity High Specificity Required? HPLC RP-HPLC Specificity->HPLC Yes UV_Spec UV-Spectrophotometry Specificity->UV_Spec No Speed High Throughput Needed? Speed->HPLC No Speed->UV_Spec Yes Cost Low Cost a Priority? Cost->HPLC No Cost->UV_Spec Yes

References

A Comparative Analysis of Melitracen and Amitriptyline in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two tricyclic antidepressants (TCAs), Melitracen and Amitriptyline, focusing on their preclinical profiles. While both compounds share a core mechanism of action, this document aims to delineate their known pharmacological properties and highlight the available preclinical data. A significant disparity in the volume of published preclinical research exists between the two agents, with Amitriptyline being extensively characterized, while specific preclinical behavioral data for Melitracen is sparse.

Mechanism of Action

Both Melitracen and Amitriptyline are classified as tricyclic antidepressants and exert their primary therapeutic effects by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][2][3][4] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration and prolonged activity of these neurotransmitters in the brain, which is believed to be the underlying mechanism for their antidepressant effects.[1][4]

Amitriptyline has been extensively studied and is known to be a relatively non-selective inhibitor of both SERT and NET.[5] Beyond its primary action on monoamine transporters, Amitriptyline is a potent antagonist at a variety of other receptors, including:

  • Serotonin receptors (5-HT2)[5]

  • α1-adrenergic receptors[4]

  • Histamine H1 receptors[5]

  • Muscarinic acetylcholine receptors (M1-M5)[4]

This broad receptor-binding profile contributes to both its therapeutic effects and its notable side-effect profile, such as sedation (H1 antagonism) and anticholinergic effects like dry mouth and constipation (muscarinic receptor antagonism).[4]

Melitracen is reported to have effects similar to other TCAs like Imipramine and Amitriptyline, acting as an inhibitor of serotonin and norepinephrine reuptake.[1][2] However, its detailed pharmacology and receptor binding profile have not been as thoroughly investigated or reported in publicly available literature.[2] It is often used in combination with the antipsychotic agent Flupentixol.[3]

Signaling Pathway

The primary signaling pathway for both drugs involves the modulation of monoaminergic neurotransmission. By inhibiting SERT and NET, they increase the availability of serotonin and norepinephrine in the synapse, leading to enhanced postsynaptic receptor activation and downstream signaling cascades that are thought to alleviate depressive symptoms.

TCA_Mechanism_of_Action General Mechanism of Action for Tricyclic Antidepressants TCA Melitracen / Amitriptyline SERT Serotonin Transporter (SERT) TCA->SERT Inhibits NET Norepinephrine Transporter (NET) TCA->NET Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Reuptake Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Reuptake Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Serotonin->Postsynaptic_Neuron Activates Receptors Synaptic_Norepinephrine->Postsynaptic_Neuron Activates Receptors Therapeutic_Effect Antidepressant Effect Postsynaptic_Neuron->Therapeutic_Effect Downstream Signaling Experimental_Workflow_EPM Generalized Workflow for the Elevated Plus Maze (EPM) Test Start Start Acclimation Animal Acclimation to Testing Room (e.g., 30-60 min) Start->Acclimation Drug_Admin Drug/Vehicle Administration (Specified time pre-test) Acclimation->Drug_Admin Placement Place Animal on Center of EPM Drug_Admin->Placement Exploration Allow Free Exploration (e.g., 5 min) Placement->Exploration Recording Video Record and Track Movement Exploration->Recording Analysis Data Analysis: - Time in Open/Closed Arms - Entries into Open/Closed Arms Recording->Analysis Interpretation Interpretation: Anxiolytic effect indicated by increased open arm activity Analysis->Interpretation End End Interpretation->End

References

A Comparative Analysis of HPLC and Spectrophotometric Methods for Melitracen Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the determination of Melitracen, a tricyclic antidepressant.

This publication synthesizes data from various validated methods to offer an objective overview of their performance characteristics, experimental protocols, and logical workflows.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance metrics. The following table summarizes the key validation parameters for HPLC and spectrophotometric methods for Melitracen quantification, compiled from published studies.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity Range 30 - 70 µg/mL[1], 10 - 30 mg/ml[2], 50 - 300 µg/mL[3]10 - 60 µg/mL[4][5], 2 - 10 µg/ml[6]
Accuracy (% Recovery) 99.79%[1]99.91 ± 0.10%[6]
Precision (% RSD) < 2.0%[2]0.924%[4]
Limit of Detection (LOD) 1.96 µg/mL[3]Not explicitly stated in reviewed sources
Limit of Quantitation (LOQ) 5.96 µg/mL[3], 29.68µg/ml[7]Not explicitly stated in reviewed sources
Correlation Coefficient (r²) 0.999[1]> 0.998[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical techniques. Below are representative experimental protocols for both HPLC and spectrophotometric analysis of Melitracen.

High-Performance Liquid Chromatography (HPLC) Protocol

A prevalent RP-HPLC method for the simultaneous estimation of Melitracen and Flupentixol has been described.[1]

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column : Hypersil C18 (250mm x 4.6mm, 5µm) is a commonly used stationary phase.[1]

  • Mobile Phase : A mixture of methanol and acetonitrile in a 34:66 v/v ratio has been shown to be effective.[1]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength : The UV detector is set to 257 nm for monitoring the eluent.[1]

  • Sample Preparation : A standard stock solution can be prepared by dissolving 10 mg of Melitracen in 10 mL of methanol. Working standards are then prepared by further dilution with the mobile phase to achieve concentrations within the linear range.

UV-Visible Spectrophotometric Protocol

A simple and cost-effective spectrophotometric method has been developed for the estimation of Melitracen, often in combination with other drugs.[4]

  • Instrumentation : A double beam UV-Visible spectrophotometer with 10mm matched quartz cells.[4]

  • Solvent : Methanol is commonly used as the solvent.[4]

  • Wavelength of Maximum Absorbance (λmax) : The λmax for Melitracen is found to be 258.5 nm.[4]

  • Sample Preparation : A standard stock solution is typically prepared by dissolving 10 mg of Melitracen in 100 mL of methanol to obtain a concentration of 100 µg/mL.[4] Subsequent dilutions are made with methanol to prepare working standards.[4]

Methodological Workflow and Comparison Logic

The following diagrams illustrate the typical experimental workflow for method validation and a logical comparison between HPLC and spectrophotometry.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation (ICH Guidelines) prep_start Obtain Melitracen Reference Standard & Sample stock_solution Prepare Stock Solutions prep_start->stock_solution working_standards Prepare Working Standards (Calibration Curve) stock_solution->working_standards sample_prep Prepare Sample Solutions stock_solution->sample_prep hplc_analysis HPLC Analysis (Inject into HPLC system) working_standards->hplc_analysis spectro_analysis Spectrophotometric Analysis (Measure Absorbance) working_standards->spectro_analysis sample_prep->hplc_analysis sample_prep->spectro_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy (% Recovery) hplc_analysis->accuracy precision Precision (Repeatability, Intermediate) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity spectro_analysis->linearity spectro_analysis->accuracy spectro_analysis->precision spectro_analysis->lod_loq spectro_analysis->specificity

Caption: Experimental workflow for analytical method validation.

logical_comparison cluster_hplc HPLC Characteristics cluster_spectro Spectrophotometric Characteristics melitracen Melitracen Quantification hplc HPLC Method melitracen->hplc spectro Spectrophotometric Method melitracen->spectro hplc_adv Advantages High Specificity High Sensitivity Separation Capability hplc->hplc_adv offers hplc_disadv Disadvantages Higher Cost Complex Instrumentation Longer Analysis Time hplc->hplc_disadv has spectro_adv Advantages Cost-Effective Simple & Rapid Robust spectro->spectro_adv offers spectro_disadv Disadvantages Lower Specificity Prone to Interference Lower Sensitivity spectro->spectro_disadv has

Caption: Logical comparison of HPLC and spectrophotometric methods.

References

A Comparative Efficacy Analysis: Melitracen Monotherapy vs. Melitracen-Flupentixol Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of melitracen as a monotherapy versus its combination with flupentixol. The analysis is based on available clinical and preclinical data, with a focus on presenting quantitative outcomes and detailed experimental methodologies to inform research and drug development.

Executive Summary

Melitracen, a tricyclic antidepressant, and flupentixol, a thioxanthene antipsychotic, are often co-formulated for the treatment of depressive disorders and anxiety. This guide examines the evidence for both melitracen as a standalone agent and in its widely used combination with flupentixol. While direct head-to-head clinical trials comparing melitracen monotherapy with the combination are scarce, this analysis synthesizes the available data to draw comparative insights into their respective efficacy profiles. The evidence suggests that the combination therapy may offer a broader spectrum of action by targeting both serotonergic/noradrenergic and dopaminergic pathways, potentially leading to a more rapid onset of action and efficacy in a wider range of symptoms, including anxiety and psychosomatic complaints. However, the addition of flupentixol also introduces the potential for extrapyramidal side effects.

Mechanisms of Action

Melitracen primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][2] This modulation of serotonergic and noradrenergic signaling is a well-established mechanism for antidepressant action.

Flupentixol, at the low doses typically used in the combination, acts as an antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[3] This dopaminergic and serotonergic blockade is thought to contribute to its anxiolytic and mood-stabilizing effects. Recent research has also identified flupentixol as an inhibitor of the PI3K/AKT signaling pathway, although the clinical relevance of this finding in the context of depression is still under investigation.[4][5]

The combination of melitracen and flupentixol, therefore, offers a multi-target approach, simultaneously enhancing serotonergic and noradrenergic neurotransmission while modulating dopaminergic and serotonergic receptor activity.

Signaling Pathway Diagrams

Melitracen_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Postsynaptic_Receptor_5HT 5-HT Receptor Serotonin->Postsynaptic_Receptor_5HT Norepinephrine->NET Reuptake Postsynaptic_Receptor_NE NE Receptor Norepinephrine->Postsynaptic_Receptor_NE Neuronal_Response Antidepressant Effect Postsynaptic_Receptor_5HT->Neuronal_Response Postsynaptic_Receptor_NE->Neuronal_Response Melitracen Melitracen Melitracen->SERT Inhibits Melitracen->NET Inhibits

Caption: Mechanism of Action of Melitracen.

Flupentixol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Neuronal_Response Anxiolytic/ Antipsychotic Effect D1_Receptor->Neuronal_Response D2_Receptor->Neuronal_Response 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Neuronal_Response PI3K PI3K AKT AKT PI3K->AKT AKT->Neuronal_Response Flupentixol Flupentixol Flupentixol->D1_Receptor Antagonist Flupentixol->D2_Receptor Antagonist Flupentixol->5HT2A_Receptor Antagonist Flupentixol->PI3K Inhibits

Caption: Mechanism of Action of Flupentixol.

Efficacy of Melitracen Monotherapy

Clinical data on the efficacy of melitracen as a standalone treatment for depression is limited, with much of the research being older.

A comparative study of melitracen and imipramine, another tricyclic antidepressant, was conducted, though the detailed results are not widely available.[6] Another early clinical trial compared melitracen to a placebo in patients with depression.[7] These studies suggest that melitracen demonstrates antidepressant effects superior to placebo.

Study Design Population Primary Outcome Measure Key Findings
Kawakita et al. (1967)[7]Controlled Clinical TrialPatients with depressionNot specifiedMelitracen was reported to be effective in treating depression compared to placebo.
Biros et al. (1969)[6]Comparative Clinical TrialDepressed patientsNot specifiedCompared the efficacy of melitracen with imipramine.

Efficacy of Melitracen with Flupentixol

The combination of melitracen and flupentixol has been evaluated in a broader range of clinical contexts, often demonstrating efficacy in conditions with comorbid anxiety and somatic symptoms.

A randomized, double-blind, parallel-group study compared the combination of flupentixol and melitracen (Deanxit) with dothiepin in patients with anxiety and/or depression co-morbid with general medical illness. The study found that the combination treatment led to a greater improvement in symptoms compared to dothiepin.[8]

In a study on patients with depression and anxiety in the context of chronic somatic diseases, the addition of the melitracen/flupentixol combination to sertraline for the initial two weeks of treatment resulted in a more rapid improvement in depressive and anxiety symptoms compared to sertraline plus placebo.[9]

Recent studies have also explored the efficacy of this combination in other conditions. For instance, a randomized, double-blind, placebo-controlled trial in patients with refractory chronic cough found that the flupentixol-melitracen combination significantly improved cough resolution rates compared to placebo.[10][11] Another randomized controlled cross-over study in patients with functional dyspepsia showed a significant improvement in global symptom relief with the combination therapy compared to placebo.[12][13]

Study Design Population Primary Outcome Measure(s) Key Findings
Vikram R. et al. (2007)[8]Randomized, double-blind, parallel-group, comparativePatients with anxiety and/or depression co-morbid with general medical illnessImprovement in Hamilton Depression Rating Scale (HAM-D) and Hamilton Anxiety Rating Scale (HAM-A) scoresThe flupentixol and melitracen combination showed a greater improvement in symptoms compared to dothiepin.
Unnamed Authors (2015)[9]Randomized controlled trialPatients with depression and anxiety in chronic somatic diseasesChange in HAM-D and HAM-A scoresSertraline plus the melitracen/flupentixol combination for the first 2 weeks led to a faster improvement in symptoms than sertraline plus placebo.
Unnamed Authors (2025)[10][11]Randomized, double-blind, placebo-controlledPatients with refractory chronic coughCough resolution rateFlupentixol-melitracen significantly improved cough resolution rate compared to placebo.
Hashash et al. (2008)[12][13]Randomized controlled cross-overPatients with functional dyspepsiaSubjective global symptom reliefThe combination of flupentixol and melitracen resulted in a significant improvement in global symptom relief compared to placebo.

Experimental Protocols

Representative Clinical Trial Design: Combination Therapy in Functional Dyspepsia[12][13]

This study utilized a randomized, double-blind, placebo-controlled, cross-over design.

  • Participants: Patients meeting the Rome III criteria for functional dyspepsia.

  • Intervention:

    • Treatment A: Flupentixol (0.5 mg) + Melitracen (10 mg) combination tablet.

    • Treatment B: Matching placebo.

  • Procedure: Patients were randomized to receive either Treatment A or Treatment B for a specified period, followed by a washout period, and then crossed over to the other treatment.

  • Primary Outcome: Subjective global symptom relief.

  • Secondary Outcomes: Changes in quality of life scores.

Crossover_Trial_Workflow cluster_enrollment Enrollment cluster_group_A Group A cluster_group_B Group B Patient_Screening Patient Screening (Rome III Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A1 Flupentixol + Melitracen (Period 1) Randomization->Treatment_A1 Treatment_B2 Placebo (Period 1) Randomization->Treatment_B2 Washout_A Washout Period Treatment_A1->Washout_A Treatment_B1 Placebo (Period 2) Washout_A->Treatment_B1 Outcome_Assessment Outcome Assessment (Symptom Relief, QoL) Treatment_B1->Outcome_Assessment Washout_B Washout Period Treatment_B2->Washout_B Treatment_A2 Flupentixol + Melitracen (Period 2) Washout_B->Treatment_A2 Treatment_A2->Outcome_Assessment

Caption: Workflow of a Randomized Cross-over Clinical Trial.
Preclinical Experimental Workflow

A typical preclinical study to evaluate the efficacy of these compounds would involve the following steps:

Preclinical_Workflow Hypothesis Hypothesis Formulation Model_Selection Animal Model Selection (e.g., Chronic Mild Stress) Hypothesis->Model_Selection Drug_Administration Drug Administration (Melitracen, Flupentixol, Combination, Vehicle) Model_Selection->Drug_Administration Behavioral_Tests Behavioral Testing (e.g., Forced Swim Test, Sucrose Preference) Drug_Administration->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., Neurotransmitter Levels, Receptor Binding) Behavioral_Tests->Neurochemical_Analysis Molecular_Analysis Molecular Analysis (e.g., Gene Expression, Protein Levels) Neurochemical_Analysis->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: General Workflow for a Preclinical Efficacy Study.

Discussion and Conclusion

The available evidence indicates that both melitracen monotherapy and its combination with flupentixol possess antidepressant and anxiolytic properties. The combination therapy appears to have a more robust evidence base, particularly for conditions where anxiety and somatic symptoms are prominent. The synergistic mechanism of action, targeting multiple neurotransmitter systems, likely contributes to its broad efficacy and rapid onset of action reported in some studies.

However, the lack of direct comparative trials between melitracen alone and the combination makes it challenging to definitively conclude on the superiority of one over the other for the treatment of major depressive disorder. The addition of flupentixol introduces the risk of extrapyramidal symptoms, which is a key consideration in the risk-benefit assessment for individual patients.

For researchers and drug development professionals, these findings highlight the need for well-designed, head-to-head clinical trials to elucidate the precise contribution of each component to the overall efficacy and safety of the combination therapy. Further preclinical studies are also warranted to explore the synergistic effects at a molecular and systems level, which could inform the development of more targeted and effective treatments for depressive and anxiety disorders.

References

Bioequivalence Assessment of Two Fixed-Dose Combination Tablets of Melitracen and Flupentixol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive bioequivalence study was conducted to compare a test and a reference fixed-dose combination (FDC) tablet, each containing 10 mg of Melitracen and 0.5 mg of Flupentixol.[1][2][3][4][5][6] This guide provides a detailed comparison of the pharmacokinetic profiles and the experimental protocol employed in the assessment. The study aimed to generate sufficient pharmacokinetic data to support the registration of the test formulation.[2][3][5]

The study concluded that the test and reference FDC products are bioequivalent in terms of the rate and extent of drug absorption under both fasted and fed conditions.[1][2][4] The 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the key pharmacokinetic parameters (Cmax, AUC0–t, and AUC0-∞) for both Melitracen and Flupentixol were all within the acceptable range of 80% to 125%.[1][2][4] Both formulations were well-tolerated by the healthy volunteers.[2][4][5]

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for Melitracen and Flupentixol after a single oral administration of the test and reference FDC tablets under fasted and fed conditions.

Table 1: Pharmacokinetic Parameters of Melitracen (10 mg) Under Fasted and Fed Conditions

ParameterConditionTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) Fasted14.8 ± 4.514.5 ± 4.2101.8% (94.5% - 109.7%)
Fed12.1 ± 3.911.8 ± 3.5102.5% (95.1% - 110.4%)
AUC0-t (ng·h/mL) Fasted283 ± 85279 ± 79101.2% (96.8% - 105.8%)
Fed298 ± 91292 ± 88102.1% (97.5% - 106.9%)
AUC0-∞ (ng·h/mL) Fasted301 ± 92298 ± 87101.0% (96.5% - 105.7%)
Fed315 ± 96310 ± 94101.9% (97.2% - 106.8%)
Tmax (h) Fasted4.0 (2.0 - 6.0)4.0 (2.0 - 6.0)-
Fed5.0 (3.0 - 8.0)5.0 (3.0 - 8.0)-
t½ (h) Fasted19.8 ± 5.120.1 ± 5.3-
Fed20.5 ± 5.420.8 ± 5.6-

Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

Table 2: Pharmacokinetic Parameters of Flupentixol (0.5 mg) Under Fasted and Fed Conditions

ParameterConditionTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) Fasted0.48 ± 0.150.47 ± 0.14102.3% (95.8% - 109.2%)
Fed0.55 ± 0.170.53 ± 0.16103.8% (97.2% - 110.8%)
AUC0-t (ng·h/mL) Fasted22.6 ± 7.122.1 ± 6.8102.0% (97.4% - 106.8%)
Fed25.8 ± 8.025.1 ± 7.7102.8% (98.1% - 107.7%)
AUC0-∞ (ng·h/mL) Fasted24.5 ± 7.824.0 ± 7.5101.9% (97.2% - 106.8%)
Fed27.9 ± 8.727.2 ± 8.4102.6% (97.9% - 107.5%)
Tmax (h) Fasted4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)-
Fed4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)-
t½ (h) Fasted34.2 ± 9.834.9 ± 10.1-
Fed35.1 ± 10.235.8 ± 10.5-

Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

Experimental Protocols

Study Design

The bioequivalence of the two FDC tablets was evaluated through a single-dose, randomized, open-label, two-period crossover study.[2][3][4][5][6] The study was conducted in healthy Chinese volunteers under both fasted and fed conditions.[2][3][4][5] A total of 24 subjects were enrolled in the fasted study and another 24 in the fed study.[1][2][3] Each participant was randomly assigned to receive either the test or the reference tablet in the first period, followed by a two-week washout period, after which they received the alternate formulation in the second period.[1][2][3]

Dosing and Sample Collection

A single oral dose of either the test or the reference FDC tablet (10 mg Melitracen / 0.5 mg Flupentixol) was administered to the subjects.[1][2][3] Blood samples were collected at predetermined time points up to 144 hours post-administration.[1][2][3]

Analytical Method

The concentrations of Melitracen and Flupentixol in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] The method demonstrated a linearity range of 0.100–100 ng/mL for Melitracen and 0.0100–10.0 ng/mL for Flupentixol.[9]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using a non-compartmental method.[9] The primary endpoints for bioequivalence assessment were Cmax, AUC0–t, and AUC0-∞.[1][2][9] Bioequivalence was to be concluded if the 90% CIs of the GMR for these parameters were within the range of 80% to 125%.[2][4]

Experimental Workflow

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis screening Subject Screening enrollment Enrollment of Healthy Volunteers screening->enrollment randomization Randomization into Two Groups enrollment->randomization period1 Period 1: Single Dose Administration (Test or Reference) randomization->period1 washout Two-Week Washout Period period1->washout sampling Serial Blood Sampling (up to 144h) period1->sampling period2 Period 2: Crossover Dosing (Alternate Formulation) washout->period2 period2->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax, t½) analysis->pk_analysis stat_analysis Statistical Analysis (90% CI for GMR) pk_analysis->stat_analysis bioequivalence Bioequivalence Assessment (80% - 125% range) stat_analysis->bioequivalence

Caption: Workflow of the two-period crossover bioequivalence study.

References

Melitracen vs. Other Tricyclic Antidepressants: A Head-to-Head Comparison of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] It is often co-formulated with the antipsychotic flupentixol.[2] Like other TCAs, its therapeutic effects are believed to stem from its interaction with various neurotransmitter receptors and transporters in the central nervous system.[3][4] While the pharmacology of melitracen is not as extensively documented in publicly accessible literature as that of older TCAs, it is reported to exert effects similar to imipramine and amitriptyline, but with potentially improved tolerability and a faster onset of action.[1]

This guide provides a head-to-head comparison of the receptor binding profiles of several common TCAs. Due to the limited availability of specific quantitative binding data for melitracen, this comparison focuses on well-characterized TCAs to offer a relevant frame of reference for researchers. The data presented herein is crucial for understanding the nuanced pharmacological differences that dictate the therapeutic efficacy and side-effect profiles of these compounds.

Comparative Receptor Binding Affinities of Tricyclic Antidepressants

The following table summarizes the in vitro binding affinities (Ki, in nM) of several common TCAs for key monoamine transporters and receptors. A lower Ki value indicates a higher binding affinity.

DrugSERT (Ki, nM)NET (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)α1-adrenergic (Ki, nM)
Amitriptyline20501.1184
Imipramine1.1371185100
Desipramine22-1800.3-8.6110190100
Nortriptyline1010255010
Clomipramine0.1454313739

Note: Data is compiled from multiple sources and variations in experimental conditions may exist.[5][6]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. These assays are a gold standard for characterizing the interaction of a drug with its target receptor.[8]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a TCA) for a specific receptor.

Materials:

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Cell Membranes: Preparations from cells or tissues expressing the receptor of interest.

  • Test Compounds: Unlabeled drugs for which the binding affinity is to be determined.

  • Assay Buffer: A buffer solution optimized for the binding reaction.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

General Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound decreases as the concentration of the unlabeled test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of TCAs and a typical workflow for a competitive radioligand binding assay.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TCA TCA SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin Serotonin_vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_Norepinephrine Release Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft_Serotonin->Serotonin_Receptor Binds Synaptic_Cleft_Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Binds

Caption: Mechanism of action of Tricyclic Antidepressants (TCAs).

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, Test Compound, and Membranes Start->Prepare_Reagents Incubate Incubate Radioligand, Test Compound, and Membranes Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

References

validating the therapeutic efficacy of Flupentixol-Melitracen in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of the fixed-dose combination of Flupentixol-Melitracen against other commonly prescribed antidepressant agents, primarily focusing on Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information presented is collated from various clinical trials to aid in research and drug development.

Executive Summary

Flupentixol-Melitracen, a combination of a typical antipsychotic (flupentixol) and a tricyclic antidepressant (melitracen), has demonstrated efficacy in treating depression and anxiety, particularly in patients with somatic symptoms. Clinical trial data suggests a rapid onset of action for Flupentixol-Melitracen compared to some other antidepressants. This guide summarizes the available quantitative data from comparative clinical trials, details the experimental protocols of key studies, and visualizes the relevant pharmacological signaling pathways.

Data Presentation: Comparative Efficacy in Clinical Trials

The following tables summarize the quantitative data from clinical trials comparing Flupentixol-Melitracen with other antidepressants. The primary endpoints typically include changes in the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAM-A).

Table 1: Flupentixol-Melitracen (Deanxit) + Sertraline vs. Sertraline + Placebo for Depression and Anxiety in Patients with Chronic Somatic Diseases [1][2][3]

TimepointOutcome MeasureDeanxit + Sertraline Group (Mean ± SEM)Sertraline + Placebo Group (Mean ± SEM)p-value
Baseline HAM-D Score 31.6 ± 4.933.3 ± 5.1> 0.05
HAM-A Score 22.39 ± 4.323.0 ± 4.5> 0.05
Day 4 HAM-D Response Rate (%) 18.42 ± 1.2310.81 ± 1.08> 0.05
HAM-A Response Rate (%) 34.21 ± 2.218.11 ± 1.370.006
Day 8 HAM-D Response Rate (%) 55.26 ± 2.5624.32 ± 2.190.006
HAM-A Response Rate (%) 57.89 ± 3.5618.92 ± 2.680.001
Day 15 HAM-D Response Rate (%) 78.95 ± 3.8940.54 ± 4.180.001
HAM-A Response Rate (%) 78.95 ± 4.3743.24 ± 4.680.002
Day 29 HAM-D Response Rate (%) 84.21 ± 1.8675.68 ± 1.95> 0.05
HAM-A Response Rate (%) 86.84 ± 2.1278.38 ± 3.16> 0.05

Table 2: Flupentixol vs. Amitriptyline for Depressed Outpatients [4]

DurationOutcomeFlupentixol GroupAmitriptyline GroupSignificance
6 WeeksPatient Completion28 out of 3023 out of 30Not specified
6 WeeksAnxiety Score ReductionFavored FlupentixolLess reductionTrends favored flupenthixol
6 WeeksOverall ImprovementSignificant improvementSignificant improvementNo significant difference on most ratings

Table 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety [5]

DurationOutcome MeasureFlupentixol-Melitracen GroupAmitriptyline GroupSignificance
8 WeeksHAM-D & HAM-A ScoresSignificantly lower than baselineNot specifiedP < 0.01 for Flupentixol-Melitracen
8 WeeksAdverse ReactionsLess adverse reactionsMore adverse reactionsP < 0.01

Experimental Protocols

Below are detailed methodologies for some of the key clinical trials cited.

Study 1: Sertraline plus Deanxit for Depression and Anxiety in Chronic Somatic Diseases[1][2][3]
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted over 4 weeks with a 2-week follow-up.

  • Participants: 75 patients with chronic somatic diseases accompanied by depression and anxiety.

  • Inclusion Criteria: Patients meeting the criteria for depression and anxiety.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Intervention:

    • Deanxit Group (n=38): Sertraline (75 mg/day) plus Deanxit (one tablet containing 0.5 mg flupentixol and 10 mg melitracen) per day for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.

    • Placebo Group (n=37): Sertraline (75 mg/day) plus a placebo tablet for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.

  • Primary Outcome Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and the Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.

  • Data Analysis: Statistical analysis was performed to compare the response rates between the two groups at each time point.

Study 2: Flupentixol vs. Amitriptyline in Depressed Outpatients[5]
  • Study Design: A double-blind, flexible dosage, six-week comparative study.

  • Participants: 60 depressed outpatients.

  • Intervention:

    • Flupentixol Group: Flupentixol at a daily dose of 1.5 to 4.5 mg.

    • Amitriptyline Group: Amitriptyline at a daily dose of 75 to 225 mg.

  • Assessments: Various objective and subjective assessments were carried out before treatment and after one, three, and six weeks of treatment.

  • Primary Outcome Measures: Improvement in depressive and anxiety symptoms.

Study 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety[6]
  • Study Design: A randomized controlled trial over 8 weeks.

  • Participants: 120 patients with post-stroke depression and/or anxiety disorders, randomized into two groups of 60.

  • Intervention:

    • Treatment Group: Flupentixol-Melitracen tablets (2-4 tablets daily).

    • Control Group: Amitriptyline (1-2 tablets, three times daily).

  • Primary Outcome Measures: Efficacy was evaluated using the Hamilton Depression Rating Scale (HAMD), Hamilton Anxiety Scale (HAMA), and Clinical Global Impression Scale (CGI). Adverse drug reactions were assessed using the Treatment Emergent Symptom Scale (TESS).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The therapeutic effects of Flupentixol-Melitracen and its comparators are rooted in their distinct mechanisms of action on key neurotransmitter systems.

cluster_flupentixol Flupentixol Mechanism of Action cluster_melitracen Melitracen (TCA) Mechanism of Action cluster_ssri SSRI Mechanism of Action Flupentixol Flupentixol D2R Dopamine D2 Receptor Flupentixol->D2R Antagonist AC_inhibit Adenylyl Cyclase (Inhibition) D2R->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Downstream_inhibit Modulation of Downstream Effectors PKA_inhibit->Downstream_inhibit Melitracen Melitracen SERT_NET SERT & NET Melitracen->SERT_NET Blocker Reuptake_inhibit Inhibition of Serotonin & Norepinephrine Reuptake Melitracen->Reuptake_inhibit Synaptic_increase ↑ Synaptic Serotonin & Norepinephrine Reuptake_inhibit->Synaptic_increase Postsynaptic_activation ↑ Postsynaptic Receptor Activation Synaptic_increase->Postsynaptic_activation SSRI SSRI (e.g., Escitalopram, Sertraline) SERT Serotonin Transporter (SERT) SSRI->SERT Selective Blocker Serotonin_reuptake_inhibit Inhibition of Serotonin Reuptake SSRI->Serotonin_reuptake_inhibit Synaptic_serotonin_increase ↑ Synaptic Serotonin Serotonin_reuptake_inhibit->Synaptic_serotonin_increase Postsynaptic_5HT_activation ↑ Postsynaptic 5-HT Receptor Activation Synaptic_serotonin_increase->Postsynaptic_5HT_activation

Caption: Mechanisms of Action for Flupentixol, Melitracen (TCA), and SSRIs.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating antidepressant efficacy.

cluster_workflow Randomized Controlled Trial Workflow Patient_Recruitment Patient Recruitment (Depression/Anxiety Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (HAM-D, HAM-A, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., Flupentixol-Melitracen) Randomization->Group_A Group_B Treatment Group B (e.g., SSRI or TCA) Randomization->Group_B Follow_Up_A Follow-up Assessments (e.g., Weeks 2, 4, 8) Group_A->Follow_Up_A Follow_Up_B Follow-up Assessments (e.g., Weeks 2, 4, 8) Group_B->Follow_Up_B Data_Analysis Data Analysis and Comparison Follow_Up_A->Data_Analysis Follow_Up_B->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: A typical experimental workflow for a randomized controlled clinical trial.

References

A Comparative Analysis of the Side Effect Profiles of Melitracen and Imipramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effect profiles of two tricyclic antidepressants (TCAs), Melitracen and Imipramine. This document synthesizes available data on their mechanisms of action, adverse effects, and the methodologies employed in their clinical evaluation.

Introduction

Data Presentation: Side Effect Profiles

The following table summarizes the known and potential side effects of Melitracen and Imipramine. The side effects of Imipramine are well-established from numerous clinical trials and post-marketing surveillance. The side effect profile for Melitracen is less extensively documented in readily available literature but is generally considered to be similar to other TCAs.

Side Effect CategoryImipramineMelitracen
Anticholinergic Dry mouth, blurred vision, constipation, urinary retention, tachycardia, confusionDry mouth, constipation, fatigue, blurry vision (reported in combination with flupentixol)
Cardiovascular Orthostatic hypotension, tachycardia, ECG changes (QRS prolongation), arrhythmiasPotential for similar cardiovascular effects as other TCAs
Central Nervous System Drowsiness, dizziness, confusion, seizures, headache, anxiety, tremors, sleep disturbances (insomnia, nightmares)Drowsiness, dizziness (reported in combination with flupentixol)
Gastrointestinal Nausea, vomiting, increased appetite, weight gain, taste changeAppetite and weight change (reported in combination with flupentixol)
Other Sweating, sexual dysfunction, skin rashNot specifically detailed in available literature

Experimental Protocols

Due to the lack of accessible, detailed protocols from direct head-to-head clinical trials of Melitracen and Imipramine, this section outlines a representative methodology for assessing the side effect profiles of tricyclic antidepressants in a clinical trial setting. This protocol is based on general principles of psychopharmacological clinical trials.

Objective: To compare the incidence, severity, and nature of adverse events between Melitracen and Imipramine in patients with major depressive disorder.

Study Design: A multicenter, randomized, double-blind, active-controlled clinical trial.

Participant Population: Adult patients (18-65 years) with a diagnosis of major depressive disorder according to DSM-5 criteria. Key exclusion criteria would include a history of hypersensitivity to TCAs, recent myocardial infarction, arrhythmias, severe renal or hepatic impairment, and concomitant use of monoamine oxidase inhibitors.

Intervention:

  • Group 1: Melitracen, administered orally at a starting dose of 20 mg/day, titrated up to a maximum of 60 mg/day based on efficacy and tolerability.

  • Group 2: Imipramine, administered orally at a starting dose of 75 mg/day, titrated up to a maximum of 200 mg/day based on efficacy and tolerability.

Assessment of Side Effects:

  • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at each visit.

  • Systematic Inquiry: At each study visit (e.g., weekly for the first 4 weeks, then bi-weekly), a structured questionnaire, such as the Systematic Assessment for Treatment Emergent Events (SAFTEE), is used to systematically inquire about a predefined list of potential adverse events.

  • Vital Signs and Laboratory Tests: Blood pressure, heart rate, and weight are measured at each visit. Electrocardiograms (ECGs) are performed at baseline and at regular intervals throughout the study to monitor for cardiovascular effects. Standard clinical laboratory tests (hematology, chemistry, and urinalysis) are conducted at baseline and at the end of the study.

  • Rating Scales: Specific rating scales can be used to quantify the severity of certain side effects, such as the Visual Analogue Scale (VAS) for pain or nausea, and the Arizona Sexual Experiences Scale (ASEX) for sexual dysfunction.

Data Analysis: The incidence of each adverse event is calculated for each treatment group. The severity and relationship to the study drug are also assessed. Statistical comparisons of the incidence rates between the two groups are performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test.

Mandatory Visualization

The following diagrams illustrate the generalized signaling pathways of tricyclic antidepressants and a typical experimental workflow for a comparative clinical trial.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_off_target Off-Target Receptors (Side Effects) NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin Vesicle SER 5-HT SER_Vesicle->SER Release NE_Receptor Adrenergic Receptor NE->NE_Receptor Binding SER_Receptor Serotonin Receptor SER->SER_Receptor Binding Muscarinic_Receptor Muscarinic Receptor Histamine_Receptor Histamine H1 Receptor Alpha1_Receptor Alpha-1 Adrenergic Receptor TCA TCA (Melitracen/ Imipramine) TCA->NE_Vesicle Blocks Reuptake TCA->SER_Vesicle Blocks Reuptake TCA->Muscarinic_Receptor Antagonism TCA->Histamine_Receptor Antagonism TCA->Alpha1_Receptor Antagonism

Caption: Generalized Signaling Pathway of Tricyclic Antidepressants.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Depression Severity, Vitals, ECG, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding Treatment_Melitracen Melitracen Arm (Dose Titration) Blinding->Treatment_Melitracen Treatment_Imipramine Imipramine Arm (Dose Titration) Blinding->Treatment_Imipramine Follow_up Regular Follow-up Visits (e.g., Weeks 1, 2, 4, 6, 8) Treatment_Melitracen->Follow_up Treatment_Imipramine->Follow_up Side_Effect_Monitoring Side Effect Monitoring (Spontaneous & Systematic) Follow_up->Side_Effect_Monitoring Efficacy_Assessment Efficacy Assessment (Depression Scales) Follow_up->Efficacy_Assessment Data_Collection Data Collection & Management Side_Effect_Monitoring->Data_Collection Efficacy_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (Incidence, Severity, Comparison) Data_Collection->Statistical_Analysis Final_Report Final Report & Publication Statistical_Analysis->Final_Report

Caption: Experimental Workflow for a Comparative Clinical Trial.

Discussion and Conclusion

For researchers and drug development professionals, this guide highlights the need for further head-to-head clinical trials to rigorously compare the side effect profiles of these two compounds. Such studies should employ standardized and systematic methods for adverse event assessment to provide a clearer understanding of their relative tolerability. A more detailed elucidation of Melitracen's receptor binding affinities would also be invaluable in predicting its side effect profile and in guiding the development of future antidepressants with improved safety profiles.

References

Safety Operating Guide

Proper Disposal of Melitracen Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Melitracen Hydrochloride, a psychoactive compound classified as acutely toxic if ingested. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is categorized as Acute Toxicity - Category 3 (Oral), with the hazard statement H301: Toxic if swallowed.[1][2] Due to its acute toxicity, it is imperative that this compound and any materials contaminated with it are managed as hazardous waste in accordance with local, regional, and national regulations.

Summary of Hazards

The primary hazard associated with this compound is its acute toxicity upon ingestion. All handling and disposal procedures should be designed to prevent accidental exposure through this route.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed[1][2]

Experimental Protocols for Disposal

The following step-by-step procedures are mandatory for the disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.

Segregation and Collection of Waste

All waste streams containing this compound must be segregated from general and non-hazardous waste at the point of generation.

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as weighing boats, pipette tips, and contaminated gloves, must be collected as hazardous waste.[3]

    • Place these items in a separate, sealed plastic bag or container that is clearly labeled as hazardous waste.[3]

  • Empty Containers:

    • Empty containers that previously held this compound are also considered hazardous waste and must not be rinsed or reused.[3] They should be collected for disposal along with other contaminated materials.

Labeling and Storage of Hazardous Waste

Proper labeling is critical for ensuring safe handling and disposal by waste management personnel.

  • All hazardous waste containers must be labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the associated hazard: "Toxic."

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Ventilate: Ensure adequate ventilation to minimize inhalation of any airborne powder.

  • Clean-up:

    • Wearing appropriate PPE, carefully clean up the spilled solid using a scoop or other suitable tools. Avoid generating dust.

    • Place all cleanup materials into a sealed container and label it as hazardous waste.

    • Decontaminate the spill area with an appropriate solvent or detergent solution, and collect the decontamination materials as hazardous waste.

Final Disposal
  • Do not dispose of this compound down the drain or in regular trash.

  • Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to handle and transport acutely toxic materials for final destruction, typically via incineration at a permitted facility.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated (Unused chemical, contaminated labware, empty containers) B Is the waste container properly labeled as 'Hazardous Waste: this compound (Toxic)'? A->B C Label the container correctly. B->C No D Segregate and store in a designated hazardous waste accumulation area. B->D Yes C->D E Arrange for pickup by a licensed hazardous waste contractor via EHS. D->E F Final Disposal by Incineration E->F

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Melitracen Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Melitracen Hydrochloride, including detailed operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesEN 374 (EU) or equivalentTo prevent skin contact. Gloves must be inspected prior to use.[1]
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)To protect eyes from dust and aerosols.[1]
Body Protection Fire/flame resistant and impervious clothingConsult safety officer for specific standardsTo protect against skin exposure and in case of fire.[1]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experiencedTo prevent inhalation of dust or aerosols.[1]

Note: No specific occupational exposure limits for this compound were identified in the provided search results. Always handle in a well-ventilated area.[1][2]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Personal Protective Equipment : Wear appropriate PPE, including gloves and safety goggles, when handling the container.

  • Storage : Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[2][3] The container should be tightly closed.[2] Keep the substance locked up.[4][5]

Preparation and Handling
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]

  • Personal Protective Equipment : Wear the full recommended PPE as outlined in the table above.

  • Hygiene : Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the handling area.[1][4]

  • Spill Prevention : Use non-sparking tools and take measures to prevent electrostatic discharge.[1][2]

In Case of Exposure or Spill
  • Eye Contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1][2]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1][2]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]

  • Spill Cleanup : In case of a spill, evacuate the area. Use personal protective equipment, including chemical impermeable gloves and ensure adequate ventilation.[1] Prevent the chemical from entering drains.[1] Collect the spilled material and arrange for disposal in suitable, closed containers.[1]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure safety.

Chemical Disposal
  • Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Regulations : All disposal activities must be in accordance with applicable local, regional, national, and international laws and regulations.[1][4]

  • Environmental Protection : Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

Contaminated Packaging Disposal
  • Decontamination : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Disposal : Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

  • Combustible Packaging : For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound A Receipt of this compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C No Damage K Spill or Exposure Occurs B->K Damaged D Don Appropriate PPE C->D E Handle in a Well-Ventilated Area (Fume Hood) D->E F Weighing and Preparation E->F G Experimentation F->G F->K Spill H Decontaminate Work Area G->H G->K Spill/Exposure I Dispose of Waste H->I J Remove PPE and Wash Hands I->J L Follow Emergency Procedures (First Aid & Spill Cleanup) K->L L->H

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.